molecular formula C21H29N3O B023233 Disopyramide CAS No. 3737-09-5

Disopyramide

Cat. No.: B023233
CAS No.: 3737-09-5
M. Wt: 339.5 g/mol
InChI Key: UVTNFZQICZKOEM-UHFFFAOYSA-N
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Description

Disopyramide is a Class 1a antiarrhythmic agent used in cardiovascular research to study life-threatening ventricular arrhythmias. Its primary mechanism of action involves blocking the cardiac fast sodium channels, which slows the upstroke velocity (phase 0) of the action potential and reduces the rate of diastolic depolarization (phase 4) in cells with augmented automaticity. This leads to a decrease in myocardial excitability and conduction velocity. Furthermore, this compound prolongs the action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr), which is reflected in the prolongation of the QT interval on the electrocardiogram in experimental models. Beyond its application in ventricular arrhythmia studies, this compound has significant research value in other areas. Due to its potent negative inotropic properties, it is a key pharmacological tool for modeling and investigating obstructive hypertrophic cardiomyopathy (HOCM), where it can reduce the left ventricular outflow tract gradient. Its anticholinergic properties also make it useful for studying vagally-mediated atrial fibrillation. Additionally, recent research has explored the efficacy of this compound in modeling the treatment of Short QT Syndrome type 1 (SQT1), as it can help restore the normal action potential duration in this condition through its multi-channel blocking effects. Researchers should note that this compound is metabolized by the cytochrome CYP3A4 system and its handling requires careful consideration of its side effect profile, which includes anticholinergic effects such as dry mouth and urinary retention in preclinical models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide
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InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
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InChI Key

UVTNFZQICZKOEM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
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Molecular Formula

C21H29N3O
Source PubChem
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Related CAS

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride)
Record name Disopyramide [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045536
Record name Disopyramide
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Molecular Weight

339.5 g/mol
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Physical Description

Solid
Record name Disopyramide
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Solubility

4.93e-02 g/L
Record name Disopyramide
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CAS No.

3737-09-5
Record name Disopyramide
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Melting Point

94.5-95 °C, 94.5 - 95 °C
Record name Disopyramide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pharmacodynamics of Disopyramide in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a detailed exploration of the pharmacodynamic properties of disopyramide, a Class Ia antiarrhythmic agent, with a specific focus on its characterization using isolated heart preparations. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and safety assessment.

Introduction: The Clinical and Mechanistic Context of this compound

This compound is a well-established antiarrhythmic medication primarily indicated for the treatment of ventricular arrhythmias, such as sustained ventricular tachycardia.[1] According to the Vaughan-Williams classification system, it is categorized as a Class Ia agent, a group that also includes quinidine and procainamide.[1][2] The defining characteristic of this class is its ability to block cardiac sodium channels, thereby modulating the electrical excitability and conduction within the myocardium.[1][3]

Beyond its primary antiarrhythmic function, this compound exhibits a potent negative inotropic effect, significantly decreasing myocardial contractility.[4][5] This property has led to its use in specific conditions like hypertrophic obstructive cardiomyopathy (HOCM) to reduce the left ventricular outflow tract gradient.[6][7][8] However, this same effect can be detrimental in patients with pre-existing heart failure.[1][9]

To dissect these complex cardiac effects, isolated heart preparations, such as the Langendorff model, are indispensable tools.[10][11][12] They offer a controlled ex vivo environment that eliminates the confounding systemic influences of the autonomic nervous system and circulating hormones, allowing for the direct assessment of a drug's impact on cardiac electrophysiology and mechanics.[10][12] This guide will delve into the core pharmacodynamics of this compound and provide detailed protocols for its evaluation in such systems.

Core Pharmacodynamic Profile of this compound

Electrophysiological Effects: Modulating the Cardiac Action Potential

This compound's primary antiarrhythmic action stems from its interaction with voltage-gated sodium channels in the cardiac myocyte membrane.

  • Sodium Channel Blockade (Phase 0): this compound binds to the open state of the Na+ channels, reducing the rapid influx of sodium during Phase 0 of the cardiac action potential.[1][4] This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential and a slowing of impulse conduction through cardiac tissue.[4][13] This is the cornerstone of its Class I activity.

  • Prolongation of Action Potential Duration (Phase 3): As a Class Ia agent, this compound also blocks certain potassium channels responsible for repolarization (Phase 3).[1] This effect lengthens the overall duration of the action potential (APD) and, consequently, the effective refractory period (ERP) of the cardiac cells.[14] By prolonging the ERP, this compound makes the myocardium less susceptible to premature stimuli and helps to terminate re-entrant arrhythmias.

  • Effect on Automaticity (Phase 4): In cells with pacemaker potential, this compound decreases the slope of Phase 4 diastolic depolarization, thereby suppressing ectopic pacemaker activity.[13][14]

These combined effects—slowed conduction, prolonged refractoriness, and suppressed automaticity—underpin its efficacy in managing ventricular and atrial arrhythmias.[1][15]

cluster_AP Cardiac Action Potential & this compound's Targets AP_Start Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Na+ Influx Phase1 Phase 1 (Initial Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) K+ Efflux AP_End Phase 4 p0->p1 p1->p2 p2->p3 p3->p4 p4->p5 Effect0 This compound blocks Na+ channels, decreasing upstroke velocity (Vmax) Effect0->Phase0 Effect3 This compound blocks K+ channels, prolonging Action Potential Duration Effect3->Phase3

Caption: this compound's primary effects on the cardiac action potential.

Negative Inotropic Effect: Impact on Myocardial Contractility

A defining pharmacodynamic feature of this compound is its significant negative inotropic effect, which leads to a reduction in the force of myocardial contraction.[4][5] This effect is clinically relevant and can precipitate or worsen heart failure in susceptible individuals.[1]

Recent translational studies have elucidated the mechanisms behind this effect. In cardiomyocytes from patients with HOCM, this compound was shown to inhibit multiple ion channels, including the L-type Ca2+ current, leading to lower intracellular calcium transients and consequently, reduced force generation.[7][16] This reduction in contractility is dose-dependent and is a key reason for its therapeutic utility in HOCM, as it lessens the dynamic obstruction of the left ventricular outflow tract.[6][8]

The Langendorff Isolated Heart Preparation: A Self-Validating System

The Langendorff apparatus provides a robust and reproducible ex vivo model for cardiovascular research.[10][17] The heart is isolated and retrogradely perfused via the aorta with an oxygenated, nutrient-rich physiological solution (e.g., Krebs-Henseleit solution).[10][18] This method maintains cardiac viability and function for several hours, allowing for detailed pharmacodynamic assessments.

Causality and Trustworthiness: The primary advantage of this preparation is the elimination of systemic variables.[11][12] Any observed change in cardiac function upon drug administration can be directly attributed to the compound's effect on the heart itself. This creates a self-validating system where the heart serves as its own control (baseline vs. post-drug measurements), and dose-response relationships can be clearly established.

cluster_System Langendorff Isolated Heart Perfusion Workflow cluster_Data Data Acquisition Reservoir Oxygenated Perfusate (e.g., Krebs-Henseleit) Pump Peristaltic Pump (Constant Flow/Pressure) Reservoir->Pump Heater Heat Exchanger (37°C) Pump->Heater BubbleTrap Bubble Trap Heater->BubbleTrap Aorta Aortic Cannula BubbleTrap->Aorta BubbleTrap->Aorta Drug Infusion Port Heart Isolated Heart Aorta->Heart Aorta->Heart Retrograde Perfusion Effluent Coronary Effluent (Collection) Heart->Effluent LV_Balloon LV Balloon Catheter Heart->LV_Balloon ECG ECG Electrodes Heart->ECG Pressure Pressure Transducer LV_Balloon->Pressure DataSystem Data Acquisition System Pressure->DataSystem ECG->DataSystem

Caption: Schematic of the Langendorff isolated heart experimental setup.

Detailed Experimental Protocols

The following protocols outline standard methodologies for characterizing the pharmacodynamics of this compound in a Langendorff-perfused rodent heart.

Protocol 1: Assessment of Inotropic and Chronotropic Effects

Objective: To quantify the effects of this compound on myocardial contractility (inotropism) and heart rate (chronotropism).

Methodology:

  • Preparation: Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg) or constant flow.

  • Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions. Place electrodes on the heart surface to record a pseudo-ECG.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, baseline parameters including Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF) are recorded.

  • Drug Administration: Introduce this compound into the perfusion line at increasing concentrations (e.g., 0.1, 1, 5, 10 µM). Allow for a steady-state effect to be reached at each concentration (typically 10-15 minutes).

  • Data Acquisition: Continuously record LVDP, dP/dtmax (maximum rate of pressure rise), dP/dtmin (maximum rate of pressure fall), HR, and CF.

  • Washout: Perfuse the heart with drug-free solution to determine the reversibility of the effects.

Protocol 2: Assessment of Electrophysiological Effects

Objective: To measure this compound's effects on action potential duration and conduction.

Methodology:

  • Preparation & Mounting: Prepare and mount the heart as described in Protocol 1.

  • Instrumentation: Place a monophasic action potential (MAP) probe gently against the epicardial surface of the left ventricle.

  • Pacing (Optional but Recommended): To control for heart rate variability, pace the heart at a fixed cycle length (e.g., 250 ms) using pacing electrodes. This is crucial as APD is rate-dependent.

  • Stabilization: After instrumentation, allow for a 20-minute stabilization period while pacing.

  • Baseline Recording: Record baseline MAP signals. Measure the Action Potential Duration at 90% repolarization (APD90). If using microelectrodes, Vmax can also be measured.

  • Drug Administration: Administer this compound in a cumulative concentration-response fashion as described previously.

  • Data Acquisition: At each concentration, record the steady-state MAP signal and measure the corresponding APD90.

  • Analysis: Calculate the change (Δ) and percentage change in APD90 from baseline at each drug concentration.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Expected Pharmacodynamic Effects of this compound in an Isolated Rat Heart

ParameterAbbreviationExpected EffectRationale for Effect
Left Ventricular Developed PressureLVDP↓↓↓ (Strong Decrease)Negative inotropic effect due to reduced Ca2+ transients.[7][16]
Max. Rate of Pressure Rise+dP/dtmax↓↓↓ (Strong Decrease)Direct correlate of contractility.
Heart RateHR↔ or ↑ (No change or slight increase)Direct effect on SA node is minimal; anticholinergic properties may cause a slight increase.[5][14]
Action Potential Duration (90%)APD90↑↑ (Moderate Increase)Blockade of K+ channels, characteristic of Class Ia agents.[1][14]
Max. Upstroke Velocity of APVmax↓↓ (Moderate Decrease)Direct measure of Na+ channel blockade.[4][13]
Coronary FlowCF↔ or ↓ (No change or slight decrease)Can decrease due to reduced metabolic demand or direct vasoconstrictive effects.[19]
QRS Duration (on ECG)QRS↑ (Slight Increase)Reflects slowed ventricular conduction.[7][8]
QTc Interval (on ECG)QTc↑↑ (Moderate Increase)Correlates with APD prolongation; a key proarrhythmia risk indicator.[5][7][8]

Arrow Key: ↓/↑ = Decrease/Increase; number of arrows indicates relative magnitude of change.

Interpretation: The collective findings from these experiments provide a comprehensive pharmacodynamic signature. A concentration-dependent decrease in LVDP and +dP/dtmax confirms the negative inotropic effect.[20][21] Simultaneously, an increase in APD90 and a decrease in Vmax validate the Class Ia antiarrhythmic mechanism of combined K+ and Na+ channel blockade.[1][4][13]

Conclusion

The isolated heart preparation remains a cornerstone of preclinical cardiovascular research, offering unparalleled insight into the direct cardiac effects of pharmacological agents.[12] When studying a compound like this compound, this model effectively deconstructs its multifaceted pharmacodynamic profile. It allows for the precise quantification of its potent negative inotropic actions and its hallmark Class Ia electrophysiological effects. The data generated from these robust, self-validating protocols are critical for understanding the drug's mechanism of action, predicting clinical efficacy, and identifying potential safety liabilities such as proarrhythmia and cardiac depression.

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The Serendipitous Discovery and Electrophysiological Characterization of Disopyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of Disopyramide's antiarrhythmic properties. From its synthesis in the late 1950s by scientists at Roussel Uclaf, the narrative follows the serendipitous identification of its cardiac effects, a departure from its intended design. We delve into the early preclinical and clinical investigations that defined its electrophysiological profile as a Class Ia antiarrhythmic agent. This guide offers a detailed examination of the experimental methodologies, both in vitro and in vivo, that were pivotal in characterizing its mechanism of action—primarily the blockade of sodium channels with a secondary effect on potassium channels. By synthesizing historical accounts with foundational scientific data, this document serves as a comprehensive resource for understanding the scientific journey of this compound, from a chance discovery to a clinically significant therapeutic agent.

Introduction: An Unforeseen Path to Cardiac Rhythm Control

The story of this compound is a compelling example of serendipity in pharmaceutical research. Synthesized around 1959 by the French pharmaceutical company Roussel Uclaf, its journey to becoming a recognized antiarrhythmic agent was not a direct one. The initial purpose for its synthesis is not extensively documented, suggesting that its potent effects on cardiac electrophysiology were an unexpected finding. This guide will trace the path of this compound from its chemical origins to the elucidation of its antiarrhythmic properties, providing a technical overview for researchers and drug development professionals.

The Genesis of this compound: Synthesis and a Fortuitous Discovery

This compound, chemically known as α-[2-(diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide, was first synthesized by researchers at Roussel Uclaf. While the specific researchers and the primary therapeutic target for its initial development are not widely cited in available literature, it is understood that its antiarrhythmic qualities were discovered through observant pharmacological screening.

The synthesis of this compound involves a multi-step process. A key intermediate in its production is 2-bromopyridine. The overall synthesis can be broadly outlined as follows:

Disopyramide_Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-bromopyridine 2-Bromopyridine intermediate_1 α-Phenyl-2-pyridineacetonitrile 2-bromopyridine->intermediate_1 Alkylation with Phenylacetonitrile phenylacetonitrile Phenylacetonitrile phenylacetonitrile->intermediate_1 diisopropylaminoethyl_chloride 2-(Diisopropylamino)ethyl chloride intermediate_2 α-[2-(Diisopropylamino)ethyl]-α-phenyl-2-pyridineacetonitrile diisopropylaminoethyl_chloride->intermediate_2 intermediate_1->intermediate_2 Alkylation with 2-(Diisopropylamino)ethyl chloride This compound This compound intermediate_2->this compound Hydrolysis caption Figure 1: Simplified Synthesis Pathway of this compound

Figure 1: Simplified Synthesis Pathway of this compound

The serendipitous discovery of its antiarrhythmic properties likely occurred during routine pharmacological screening, a common practice in the mid-20th century to identify novel therapeutic activities of newly synthesized compounds. It is speculated that during these screenings, unexpected effects on cardiac rhythm in animal models were observed, leading to a shift in the developmental focus for the compound.

Early Preclinical Investigations: Unraveling the Antiarrhythmic Potential

Following the initial fortuitous observations, a more focused preclinical research program was initiated to characterize the cardiac effects of this compound. These early studies were crucial in establishing its profile as a potent antiarrhythmic agent.

In Vivo Models: Demonstrating Efficacy in Whole Organisms

Common In Vivo Arrhythmia Models of the 1960s:

  • Aconitine-induced Atrial Arrhythmias: Aconitine, a plant-derived alkaloid, was used to induce atrial flutter and fibrillation in animal models, typically dogs or rabbits. The ability of a test compound to prevent or terminate these arrhythmias was a key indicator of its potential antiarrhythmic activity.

  • Ouabain-induced Ventricular Arrhythmias: Ouabain, a cardiac glycoside, was administered to animals to induce ventricular arrhythmias. This model was particularly useful for identifying agents with efficacy against ventricular tachycardias.

  • Coronary Artery Ligation: In larger animal models such as dogs, ligation of a coronary artery would induce myocardial ischemia and subsequent arrhythmias, mimicking the clinical scenario of a heart attack. This model allowed for the evaluation of a drug's effectiveness in a more clinically relevant setting.

It was in such models that this compound would have first demonstrated its ability to suppress and prevent both atrial and ventricular arrhythmias, paving the way for more detailed electrophysiological studies.

In Vitro Studies: Elucidating the Cellular Mechanism of Action

To understand the fundamental mechanism by which this compound exerted its antiarrhythmic effects, researchers turned to in vitro preparations of cardiac tissue. These experiments allowed for the direct measurement of the drug's impact on the electrical properties of individual cardiac cells.

Key In Vitro Experimental Protocol: Microelectrode Recording from Isolated Cardiac Tissues

  • Tissue Preparation: Hearts were excised from animal models (commonly canine Purkinje fibers or ventricular muscle) and placed in an oxygenated Tyrode's solution. Small sections of the desired cardiac tissue were then carefully dissected.

  • Tissue Mounting: The isolated tissue was mounted in a perfusion chamber and superfused with the oxygenated Tyrode's solution at a constant temperature.

  • Microelectrode Impalement: Glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) were used to impale individual cardiac cells to record the transmembrane action potential.

  • Stimulation: The tissue was stimulated at a regular frequency using external electrodes to elicit action potentials.

  • Drug Application: After obtaining stable baseline recordings, this compound was added to the superfusate at varying concentrations.

  • Data Acquisition and Analysis: The changes in the action potential parameters, including the rate of depolarization (Phase 0), action potential duration (APD), and resting membrane potential, were recorded and analyzed.

Microelectrode_Recording_Workflow Start Start Tissue_Prep Excise and dissect cardiac tissue Start->Tissue_Prep Mounting Mount tissue in perfusion chamber Tissue_Prep->Mounting Impalement Impale cell with microelectrode Mounting->Impalement Stimulation Stimulate tissue to elicit action potentials Impalement->Stimulation Baseline Record baseline action potentials Stimulation->Baseline Drug_Application Add this compound to superfusate Baseline->Drug_Application Data_Acquisition Record changes in action potential Drug_Application->Data_Acquisition Analysis Analyze action potential parameters Data_Acquisition->Analysis End End Analysis->End caption Figure 2: Workflow for Microelectrode Recording

Figure 2: Workflow for Microelectrode Recording

Through these meticulous electrophysiological studies, the core mechanism of this compound's action was unveiled.

Defining the Electrophysiological Signature: A Class Ia Antiarrhythmic

The early in vitro experiments revealed that this compound's primary effect was on the cardiac action potential. Specifically, it was found to:

  • Decrease the rate of diastolic depolarization (Phase 4): This effect reduces the automaticity of ectopic pacemakers.

  • Decrease the upstroke velocity of the action potential (Phase 0): This is a hallmark of sodium channel blockade and slows the conduction of the cardiac impulse.[1]

  • Prolong the action potential duration (APD): This effect, along with the slowing of conduction, increases the effective refractory period of the cardiac tissue.[2]

These characteristics placed this compound squarely within the Class Ia category of the Vaughan Williams classification of antiarrhythmic drugs, alongside established agents like quinidine and procainamide.[3][4]

Disopyramide_Mechanism cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Potassium Channels (e.g., hERG) This compound->K_Channel Blocks (secondary) Phase0_Depression Decreased Phase 0 Upstroke Velocity Na_Channel->Phase0_Depression Conduction_Slowing Slowed Conduction Velocity Na_Channel->Conduction_Slowing APD_Prolongation Prolonged Action Potential Duration K_Channel->APD_Prolongation ERP_Increase Increased Effective Refractory Period Phase0_Depression->ERP_Increase APD_Prolongation->ERP_Increase caption Figure 3: Mechanism of this compound's Action

Figure 3: Mechanism of this compound's Action

Clinical Development and Regulatory Approval

Following the promising preclinical data, clinical trials were initiated to evaluate the safety and efficacy of this compound in patients with cardiac arrhythmias. These trials confirmed its effectiveness in treating a range of supraventricular and ventricular arrhythmias.[3]

G.D. Searle & Co. played a significant role in the later clinical development and marketing of this compound, particularly in the United States. On September 29, 1978, this compound received approval from the U.S. Food and Drug Administration (FDA) for the treatment of documented ventricular arrhythmias.[4][5]

Conclusion: A Legacy of Serendipity and Scientific Rigor

The history of this compound is a testament to the unpredictable nature of drug discovery. What began as a newly synthesized molecule with an undefined purpose evolved into a valuable therapeutic agent for cardiac arrhythmias due to the keen observation of its unexpected pharmacological effects. The subsequent rigorous preclinical and clinical investigations provided a solid scientific foundation for its clinical use. This journey from a serendipitous finding to a well-characterized drug underscores the importance of comprehensive pharmacological screening and the value of pursuing unanticipated scientific observations. For researchers and drug development professionals, the story of this compound serves as a reminder that groundbreaking discoveries can emerge from unexpected quarters, and that a thorough understanding of a compound's fundamental mechanism of action is paramount to its successful clinical application.

References

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  • Heel RC, Brogden RN, Speight TM, Avery GS. This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias. Drugs. 1978;15(5):331-68.
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  • Synthesis method of this compound drug intermediate 2-bromopyridine. CN106432064A. 2017 Feb 22.
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  • Lima JJ, Wenzke SC, Boudoulas H, Schaal SF. Antiarrhythmic activity and unbound concentrations of this compound enantiomers in patients. Ther Drug Monit. 1990;12(1):23-8.
  • Marrott PK, Ruttley MS, Winterbottam JT, Muir JR. A study of the acute electrophysiological and cardiovascular action of this compound in man. Eur J Cardiol. 1976;4(3):303-12.
  • Tonkin AM, Heddle WF, Bett JH, Kemp RJ, Donnelly GL, Nelson GI, et al. The antiarrhythmic effect of intravenous this compound in an open study. Aust N Z J Med. 1982;12(4):271-5.
  • Kimura E, Mashima S, Tanaka T. Clinical evaluation of antiarrhythmic effects of this compound by multiclinical controlled double-blind methods. Int J Clin Pharmacol Ther Toxicol. 1980;18(8):338-43.
  • Coppini R, Pioner J, Mazzoni L, Bargelli V, Rotellini M, Santini L, et al. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC Basic Transl Sci. 2019;4(7):829-846.
  • Clauss S, Bleyer C, Schüttler D, Tomsits P, Renner S, Klymiuk N, et al. Animal models of arrhythmia: classic electrophysiology to genetically modified large animals.
  • Nattel S, Duker G, Carlsson L. Model systems for the discovery and development of antiarrhythmic drugs. Prog Biophys Mol Biol. 2008;98(2-3):328-39.
  • de Jongh R, Verkerk AO, Wilde AAM, van der Heyden MAG.
  • Kolettis TM, Kourliouros A, Cokkinos DV. Arrhythmia models: in vivo, in vitro and in silico. Drug Discov Today Dis Models. 2010;7(2):85-91.
  • Dai DZ, Chen Y, Dai Y. A Cardiac Antiarrhythmic Screening Test Using the Isolated Ischaemic Perfused Rat Heart Preparation. Methods Find Exp Clin Pharmacol. 1984;6(6):309-14.
  • G. D. Searle & Co. History. In: Encyclopedia of Chicago [Internet]. [place unknown]: Chicago Historical Society; [date unknown]. Available from: [Link]

  • G. D. Searle & Company. In: Encyclopedia.com [Internet]. [place unknown]: Encyclopedia.com; [updated 2023 Dec 21]. Available from: [Link]

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A Technical Guide to the Binding Kinetics of Disopyramide with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Interplay Between Disopyramide and the Cardiac Sodium Channel

This compound is a Class Ia antiarrhythmic agent whose therapeutic efficacy is fundamentally rooted in its interaction with voltage-gated sodium channels (Nav channels).[1][2][3] These channels are integral membrane proteins responsible for the rapid upstroke (Phase 0) of the action potential in cardiac myocytes.[4][5][6] By blocking these channels, this compound reduces myocardial excitability and conduction velocity, thereby suppressing arrhythmias.[2][7] However, the clinical utility and proarrhythmic potential of this compound are not merely a function of channel blockade, but are intricately dictated by the kinetics of its binding and unbinding.

This guide provides an in-depth examination of the binding kinetics of this compound, focusing on the core principles of state-dependent interactions and the experimental methodologies required to characterize them.

Part 1: The Principle of State-Dependent Binding

Voltage-gated sodium channels do not exist in a single conformation. Instead, they cycle through three principal functional states dictated by the membrane potential:

  • Resting (Closed) State: Predominant at negative, diastolic potentials (e.g., -80 to -90 mV). The channel is closed but available to be opened.[6]

  • Activated (Open) State: Upon depolarization to the threshold potential (approx. -70 mV), the channel rapidly opens, allowing Na+ influx.[6] This state is very brief.

  • Inactivated (Closed) State: Following activation, the channel quickly transitions to a non-conducting, inactivated state, from which it cannot be immediately reopened.[6]

The efficacy of many channel-blocking drugs, including this compound, is governed by the Modulated Receptor Hypothesis .[8][9][10] This framework posits that the drug's affinity for its binding site on the channel is not constant but is instead modulated by the channel's conformational state.[10][11][12] this compound exhibits significantly higher affinity for the activated and inactivated states than for the resting state.[6][13][14]

This state-preference gives rise to the phenomenon of use-dependence (or frequency-dependence).[15][16][17] During rapid heart rates (tachycardia), cardiac channels spend more time in the open and inactivated states and less time in the resting state.[6][18] Consequently, this compound has more opportunities to bind to its high-affinity targets, leading to an accumulation of block and a more pronounced therapeutic effect precisely when it is most needed.[16][18] The two key requirements for use-dependent block are an increased association rate when channels are open or inactivated, and a sufficiently slow dissociation rate to allow the block to accumulate between depolarizations.[18]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_caption Cell_Isolation Isolate Cardiomyocytes (e.g., Enzymatic Digestion) Solution_Prep Prepare Internal & External Solutions Pipette_Prep Fabricate & Fire-Polish Glass Micropipettes Seal Approach Cell & Form Giga-Ohm Seal Pipette_Prep->Seal Whole_Cell Rupture Membrane (Whole-Cell Mode) Seal->Whole_Cell Baseline Record Baseline I_Na (Control) Whole_Cell->Baseline Drug_App Perfuse this compound Baseline->Drug_App Record_Block Apply Voltage Protocols & Record Blocked I_Na Drug_App->Record_Block Washout Washout Drug & Confirm Recovery Record_Block->Washout Measure Measure Peak Current Amplitude & Decay Washout->Measure Calculate Calculate % Block (Tonic & Use-Dependent) Measure->Calculate Fit_Data Fit Data to Kinetic Models (e.g., Exponential Fits) Calculate->Fit_Data Determine Determine kon, koff, Kd Fit_Data->Determine

Caption: Experimental workflow for patch-clamp analysis of this compound kinetics.

Detailed Protocol: Measuring Use-Dependent Block and Recovery Kinetics

This protocol is designed to quantify the rate-dependent block of sodium currents (I_Na) by this compound and the time course of recovery from that block.

I. System Preparation & Validation

  • Cell Culture: Use a stable expression system (e.g., HEK293 cells) expressing the human cardiac sodium channel isoform (Nav1.5) or acutely isolated ventricular myocytes.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating I_Na).

  • System Check: Before applying the drug, establish a stable whole-cell recording. Confirm a seal resistance >1 GΩ and a low series resistance. [19]Run a baseline voltage protocol to ensure the recorded I_Na is stable and has characteristic fast activation and inactivation.

II. Experimental Procedure

  • Establish Holding Potential: Clamp the cell at a hyperpolarized holding potential (e.g., -120 mV) to ensure all sodium channels are in the resting state and fully available for opening. [20]2. Measure Tonic Block (Resting State Block):

    • Rationale: To quantify the drug's affinity for the resting state channel.

    • Protocol: From the holding potential of -120 mV, apply a single, brief (e.g., 50 ms) depolarizing pulse to -20 mV. This is done at a very low frequency (e.g., 0.1 Hz) to allow full recovery between pulses.

    • Execution: Record the peak I_Na in the absence of the drug (I_control). Perfuse the desired concentration of this compound until a steady-state block is achieved and record the new peak I_Na (I_drug).

    • Calculation: Tonic Block (%) = (1 - (I_drug / I_control)) * 100.

  • Measure Use-Dependent Block (Open/Inactivated State Block):

    • Rationale: To measure the accumulation of block at a physiologically relevant frequency.

    • Protocol: From the holding potential, apply a train of depolarizing pulses (e.g., 30 pulses to -20 mV for 50 ms each) at a higher frequency (e.g., 1 Hz or 2 Hz).

    • Execution: Record the peak I_Na for each pulse in the train, both before and after drug application. The current will progressively decrease with each pulse in the presence of this compound.

    • Calculation: Use-dependent block is the additional block that develops during the pulse train, typically quantified by comparing the block of the first pulse to the block of the last pulse in the train.

  • Measure Recovery from Block (Dissociation Rate):

    • Rationale: To determine the time constant (τ_recovery) of drug dissociation from the channel, a key factor in its use-dependence.

    • Protocol: Use a two-pulse protocol. First, apply a long conditioning pulse (e.g., 1 second to -20 mV) to induce significant inactivated-state block. Then, return the membrane to a hyperpolarized recovery potential (e.g., -120 mV) for a variable duration (Δt). Finally, apply a test pulse to -20 mV to measure the fraction of channels that have recovered.

    • Execution: Repeat this protocol with varying recovery intervals (Δt), from milliseconds to several seconds.

    • Data Analysis: Plot the peak current of the test pulse (normalized to the control current) against the recovery interval duration (Δt). Fit this curve with a single or double exponential function to derive the time constant(s) of recovery (τ_recovery). This process is repeated at different voltages to assess the voltage-dependence of recovery. [13][21]

Conclusion: From Kinetics to Clinical Application

A thorough understanding of this compound's binding kinetics is not an academic exercise; it is essential for predicting its clinical behavior. The intermediate on/off rates define its Class Ia characteristics, distinguishing it from the fast kinetics of Class Ib (e.g., lidocaine) and the slow kinetics of Class Ic (e.g., flecainide). [17]This kinetic profile explains its efficacy in terminating tachyarrhythmias (use-dependence) and also underlies its potential for proarrhythmia, particularly the risk of QT prolongation. [15][22]For drug development professionals, these kinetic assays are indispensable tools for screening new antiarrhythmic compounds, enabling the selection of candidates with optimized efficacy and improved safety profiles based on their specific interactions with the target ion channel.

References

  • The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres. PubMed. Available at: [Link]

  • This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias. Semantic Scholar. Available at: [Link]

  • Class I antiarrhythmics (sodium channel bloc...). Free USMLE. Available at: [Link]

  • This compound. LiverTox - NCBI Bookshelf. Available at: [Link]

  • The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres. PubMed. Available at: [Link]

  • Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers. PubMed Central. Available at: [Link]

  • Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials. PubMed. Available at: [Link]

  • State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pharmacology of this compound (Norpace, Disomide); Pharmacokinetics, Mechanism of Action, Uses. YouTube. Available at: [Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Structural Advances in Voltage-Gated Sodium Channels. PubMed Central. Available at: [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology. Available at: [Link]

  • This compound. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity. PubMed Central. Available at: [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. Available at: [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. Available at: [Link]

  • What is the mechanism of this compound Phosphate?. Patsnap Synapse. Available at: [Link]

  • Antiarrhythmics (Lesson 2 - Sodium Channel Blockers). YouTube. Available at: [Link]

  • Antiarrhythmic agents: modulated receptor applications.. Circulation. Available at: [Link]

  • Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. PubMed Central. Available at: [Link]

  • Sodium channel states control binding and unbinding behaviour of antiarrhythmic drugs in cardiac myocytes from the guinea pig. PubMed. Available at: [Link]

  • Patch-clamp protocol. The Francis Crick Institute. Available at: [Link]

  • Rate-dependence of antiarrhythmic and proarrhythmic properties of class I and class III antiarrhythmic drugs. PubMed. Available at: [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • The modulated receptor hypothesis. Two distinct pathways exist for drug... ResearchGate. Available at: [Link]

  • Class I antiarrhythmic agents. Deranged Physiology. Available at: [Link]

  • Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na. PNAS. Available at: [Link]

  • Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available at: [Link]

  • Commentary: A Revised View of Local Anesthetic Action: What Channel State Is Really Stabilized?. The Journal of General Physiology. Available at: [Link]

  • Video: Patch Clamp Electrophysiology: Principle & Applications. JoVE. Available at: [Link]

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Precision Pharmacodynamics: Genetic Determinants of Disopyramide Response in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disopyramide (Norpace) remains a critical tool in the management of Obstructive Hypertrophic Cardiomyopathy (oHCM) and vagally mediated atrial fibrillation, despite its classification as a Class Ia antiarrhythmic with a complex safety profile. Its clinical utility is bifurcated: it provides essential negative inotropy in oHCM but carries a risk of pro-arrhythmia (Torsades de Pointes) and conduction slowing.

This technical guide addresses the pharmacogenomic variance governing these responses. It provides a blueprint for researchers to utilize cellular models—specifically human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and heterologous expression systems (HEK293)—to dissect the genetic determinants of this compound efficacy and toxicity.

The Mechanistic Landscape

To model this compound response, one must first map its multi-channel pharmacology to specific genetic loci. This compound is not a "clean" drug; its net effect is the summation of multiple ion channel interactions.

Electrophysiological Targets
Target CurrentChannel ProteinGeneThis compound EffectClinical Consequence

(Peak)
Nav1.5SCN5APhasic Block (Use-dependent)Slowed conduction (


), QRS widening.

Kv11.1 (hERG)KCNH2Pore BlockadeDelayed repolarization, QT prolongation.

Cav1.2CACNA1CIndirect/Minor inhibitionNegative inotropy (therapeutic in oHCM).

Kir3.1/3.4KCNJ3/5Anticholinergic BlockadeIncreased HR, efficacy in vagal AF.
The Genetic "Risk-Benefit" Axis

The genetic background of the cellular model dictates the observed drug response:

  • Safety Determinants (SCN5A, KCNH2): Variants in these genes alter the drug's binding affinity or the channel's baseline reserve. For instance, a loss-of-function SCN5A mutation (Brugada-associated) renders the cell hypersensitive to this compound-induced conduction block.

  • Efficacy Determinants (MYH7, MYBPC3): In oHCM models, sarcomeric mutations create the hypercontractile substrate. This compound’s efficacy is measured by its ability to normalize Calcium transients and contractility in these specific genetic backgrounds.

Visualization: The Pharmacogenomic Circuit

The following diagram illustrates the causal pathways linking genetic variants to this compound-induced cellular phenotypes.

Disopyramide_Mechanism cluster_genes Genetic Targets cluster_effects Cellular Phenotypes cluster_outcomes Clinical Correlates This compound This compound SCN5A SCN5A (Nav1.5) This compound->SCN5A Phasic Block KCNH2 KCNH2 (hERG) This compound->KCNH2 Pore Block Sarcomere MYH7 / MYBPC3 (HCM Substrate) This compound->Sarcomere Indirect Modulation Inotropy Reduced Ca2+ Transient (Negative Inotropy) This compound->Inotropy Dampening Effect Vmax Reduced Vmax (Conduction Slowing) SCN5A->Vmax APD Prolonged APD (Repolarization Delay) KCNH2->APD Sarcomere->Inotropy Baseline Hypercontractility Arrhythmia Pro-Arrhythmia (TdP / Brugada Unmasking) Vmax->Arrhythmia If SCN5A mutated APD->Arrhythmia If KCNH2 mutated Therapeutic Gradient Reduction (oHCM Efficacy) Inotropy->Therapeutic Restores Relaxation

Caption: Causal flow from this compound administration through specific genetic targets to cellular phenotypes and clinical outcomes. Note the bifurcation between arrhythmic risk (Ion Channels) and therapeutic benefit (Sarcomere/Inotropy).

Cellular Model Selection: HEK293 vs. hiPSC-CM

For this compound pharmacogenomics, the choice of model is binary based on the question asked:

Heterologous Expression Systems (HEK293/CHO)
  • Utility: Determining biophysical binding constants (

    
    , 
    
    
    
    ) on specific variants (e.g., SCN5A-D1275N).
  • Limitations: Lacks the "orchestra" of currents. Cannot predict if

    
     block will offset 
    
    
    
    block to prevent re-entry.
  • Best For: "Is variant X more sensitive to block than Wild Type?"

Patient-Specific hiPSC-CMs
  • Utility: Integrated physiology. Captures the "net effect" on Action Potential Duration (APD) and Calcium handling. Essential for HCM modeling where the drug targets the contractile apparatus indirectly.

  • Validation: Must be subtype-specific (Ventricular) and mature (often requiring metabolic selection or electromechanical pacing).

  • Best For: "Will this patient's specific combination of MYH7 and KCNH2 variants lead to Torsades or successful gradient reduction?"

Experimental Workflows

The following protocols are designed to be self-validating.

Protocol A: Voltage-Clamp Characterization of Block (HEK293 or iPSC-CM)

Objective: Quantify the shift in steady-state inactivation and use-dependent block caused by this compound in SCN5A variants.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: CsF blocks K+ currents to isolate Na+.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with Wild Type (WT) or Variant SCN5A +

    
    -subunit. Incubate 24-48h.
    
  • Giga-seal Formation: Establish whole-cell configuration (

    
    ). Compensation > 80%.
    
  • Protocol 1: Tonic Block (Resting State):

    • Hold at -120 mV (channels closed, available).

    • Step to -10 mV for 50 ms (0.1 Hz).

    • Perfusion: Control -> this compound (0.1, 1, 10, 100

      
      M) -> Washout.
      
    • Analysis: Plot Dose-Response Curve.

  • Protocol 2: Use-Dependent Block (The Critical Test):

    • This compound unbinds slowly. High heart rates exacerbate block.

    • Train of 40 pulses to -10 mV at high frequency (3 Hz and 10 Hz).

    • Validation: WT channels should show ~20-30% reduction at therapeutic concentrations. Brugada variants may show >50% reduction (hypersensitivity).

  • Protocol 3: Steady-State Inactivation:

    • Pre-pulse steps from -120 mV to -40 mV (500 ms duration), followed by test pulse to -10 mV.

    • Insight: this compound binds preferentially to the Inactivated State. Variants that shift inactivation to more negative potentials (left-shift) will show enhanced drug binding.

Protocol B: Optical Mapping of Calcium Transients (iPSC-CM)

Objective: Assess negative inotropy and arrhythmia susceptibility (EADs) in HCM lines.

Reagents:

  • Dye: Fluo-4 AM (Ca2+ indicator) or Voltage-sensitive dye (e.g., FluoVolt).

  • Pacing: Field stimulation electrodes (1 Hz, 2 Hz).

Step-by-Step Methodology:

  • Loading: Incubate iPSC-CM monolayers with Fluo-4 AM (5

    
    M) for 30 min at 37°C.
    
  • Baseline Recording: Record spontaneous beat rate and paced transients (1 Hz).

  • Drug Challenge: Apply this compound at therapeutic

    
     (approx 2-5 
    
    
    
    M) and supratherapeutic (10
    
    
    M) levels.
  • Readouts:

    • CaT Amplitude: Represents contractility. Expect reduction in HCM lines.

    • CaT Decay (Tau): Represents relaxation (SERCA function). This compound may hasten relaxation in some contexts.

    • Arrhythmia Check: Look for Early Afterdepolarizations (EADs)—secondary spikes during the decay phase.

  • Genetic Correlation: Compare results between Isogenic Control and HCM Mutant lines.

Data Analysis & Interpretation

Quantitative Metrics

When analyzing data, structure results to highlight the "Delta" (


) caused by the genetic variant.
ParameterDefinitionBiological SignificanceThis compound Impact (WT)This compound Impact (Risk Variant)

Inact
Voltage of 50% InactivationChannel availabilityLeft-shift (-5 mV)Exaggerated Left-shift (> -10 mV)
Use-Dependence % Block at 10 Hz vs 0.1 HzFrequency sensitivity~15% increase>40% increase (Conduction failure risk)
APD90 Action Potential DurationRepolarization timeProlonged (+10-15%)Excessive Prolongation (>30%)
CaT Amplitude Peak Calcium TransientContractile forceReduced (-20%)Normalized (in hypercontractile HCM)
Interpreting "Response"
  • Responder (HCM): Significant reduction in CaT amplitude without generation of EADs/DADs.

  • Non-Responder: No change in CaT or minimal inotropy.

  • Toxic Responder: Development of EADs (indicative of TdP risk) or conduction block (loss of 1:1 capture) at therapeutic concentrations.

Workflow Visualization

Workflow cluster_assays Parallel Assays Patient Patient Recruitment (HCM or Arrhythmia) Genotyping WGS / Panel Sequencing Identify Variants (SCN5A, KCNH2, MYH7) Patient->Genotyping Reprogramming iPSC Reprogramming & Differentiation to CMs Genotyping->Reprogramming Editing CRISPR/Cas9 Editing (Generate Isogenic Controls) Reprogramming->Editing Patch Automated Patch Clamp (Ion Channel Kinetics) Editing->Patch Single Cell Optical Optical Mapping (Ca2+ Handling & APD) Editing->Optical Monolayer Analysis In Silico Integration (Predict Clinical Response) Patch->Analysis IC50 / Kinetics Optical->Analysis EADs / Inotropy

Caption: Integrated workflow for validating genetic determinants of this compound response using patient-derived and gene-edited cellular models.

References

  • Genetic Variants on SCN5A, KCNQ1, and KCNH2 in Patients with Ventricular Arrhythmias. Source: PubMed / NIH [Link]

  • Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. Source: JACC: Basic to Translational Science [Link]

  • Comparing human iPSC-cardiomyocytes versus HEK293T cells unveils disease-causing effects of Brugada mutation A735V of NaV1.5 sodium channels. Source: Scientific Reports (Nature) [Link]

  • Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity. Source: Circulation [Link]

  • This compound for Hypertrophic Cardiomyopathy: A Pragmatic Reappraisal of an Old Drug. Source: Journal of the American Heart Association [Link]

Methodological & Application

Application Note & Protocols: Disopyramide Administration and Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Context

Disopyramide is a Class Ia antiarrhythmic agent primarily used in the management of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a decrease in the upstroke velocity of the action potential (Phase 0), reduced myocardial excitability, and prolonged action potential duration.[2][3] These electrophysiological effects make it a valuable tool for studying cardiac arrhythmias and a therapeutic option for specific cardiac conditions.

Rodent models are indispensable for the preclinical evaluation of antiarrhythmic drugs, allowing for the investigation of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. However, the successful implementation of in vivo studies with this compound requires a nuanced understanding of its properties, appropriate dosage selection to navigate its narrow therapeutic index, and meticulous administration technique.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for the formulation, administration, and dosage of this compound in rodent models, ensuring scientific integrity, reproducibility, and adherence to animal welfare standards.

Core Mechanism of Action: A Systems Overview

This compound exerts its antiarrhythmic effect by modulating the fundamental electrical properties of the cardiac myocyte. As a Class Ia agent, its primary target is the fast inward sodium current (INa) responsible for the rapid depolarization of the cardiac action potential.[3]

Key Mechanistic Actions:

  • Depression of Phase 0: By blocking sodium channels, this compound decreases the rate and magnitude of depolarization, slowing conduction velocity through cardiac tissue.[2]

  • Prolongation of Action Potential Duration (APD): It also affects potassium currents, contributing to a longer repolarization phase, which is reflected as a prolonged QT interval on an electrocardiogram (ECG).[1]

  • Negative Inotropy: this compound exhibits a significant negative inotropic (contractility-reducing) effect, which must be considered during experimental design.[3]

  • Anticholinergic (Vagolytic) Properties: The drug and its metabolites possess notable anticholinergic activity, which can influence heart rate and other systemic parameters.[4][5]

cluster_0 This compound Systemic Administration cluster_1 Pharmacological Targets cluster_2 Cellular & Electrophysiological Effects cluster_3 Organ-Level Outcomes Diso This compound Phosphate Na_Channel Voltage-Gated Na+ Channels (Myocardium) Diso->Na_Channel Blocks K_Channel K+ Channels Diso->K_Channel Inhibits Muscarinic_R Muscarinic Receptors Diso->Muscarinic_R Blocks Phase0 Decrease Phase 0 Upstroke Velocity Na_Channel->Phase0 Inotropy Decrease Ca2+ Transient & Contractility Na_Channel->Inotropy APD Prolong APD K_Channel->APD Vagolytic Vagolytic Effect Muscarinic_R->Vagolytic Conduction Slowed Conduction (Widened QRS) Phase0->Conduction Refractory Increased Refractory Period (Prolonged QT) APD->Refractory Arrhythmia Suppression of Ventricular Arrhythmias Conduction->Arrhythmia Refractory->Arrhythmia cluster_PO Use Case: PO cluster_IP Use Case: IP cluster_IV Use Case: IV Start Study Objective Q1 Mimic clinical oral route? Start->Q1 Q2 Need rapid onset & high exposure? Start->Q2 Q3 Need precise PK & 100% bioavailability? Start->Q3 PO Oral Gavage (PO) PO_Desc Chronic dosing Pharmacokinetics of oral absorption Food-effect studies [4] PO->PO_Desc IP Intraperitoneal (IP) IP_Desc Acute efficacy studies Rapid screening Bypasses first-pass metabolism IP->IP_Desc IV Intravenous (IV) IV_Desc Definitive bioavailability studies Direct cardiac effect studies Requires surgical preparation IV->IV_Desc Q1->PO Yes Q2->IP Yes Q3->IV Yes

Figure 2. Decision Logic for Selecting an Administration Route.

Protocol: Oral Gavage (PO) Administration

Rationale: This route is essential for studies modeling human oral therapy, including chronic dosing regimens and absorption studies. [6] Recommended Dosage Range (Rat/Mouse): 30 - 100 mg/kg (base). Start at the lower end of the range and perform dose-escalation studies to establish efficacy and tolerance in your specific model. This range provides a safe margin below the chronic 400 mg/kg/day level and the acute LD50. [7] Materials:

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip).

  • Syringe (1-3 mL).

  • Prepared dosing solution.

  • Animal scale.

Step-by-Step Methodology:

  • Animal Preparation: Weigh the animal to calculate the precise volume for administration. The maximum recommended volume is 10 mL/kg for mice and can be up to 20 mL/kg for rats, though 5-10 mL/kg is common. [8][9]2. Measure Tube Length: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube to prevent over-insertion. [9][10]3. Restraint: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate passage into the esophagus. [11]4. Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars), advancing it along the roof of the mouth. [8]The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and reposition. Never force the tube. [9]5. Administration: Once the tube is inserted to the pre-measured depth, dispense the solution slowly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle in a smooth, swift motion. Monitor the animal for at least 5-10 minutes post-dosing for any signs of respiratory distress (indicating accidental tracheal administration) or regurgitation.

Protocol: Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. It is ideal for acute efficacy and pharmacokinetic studies where rapid onset is desired. A 30 mg/kg IP dose has been validated in mice. [12] Recommended Dosage Range (Rat/Mouse): 15 - 40 mg/kg (base).

Materials:

  • 25-27 gauge needle with syringe (1 mL).

  • Prepared dosing solution.

  • Animal scale.

Step-by-Step Methodology:

  • Animal Preparation: Weigh the animal for accurate dose calculation.

  • Restraint: Securely restrain the animal to expose the abdomen. For mice, a scruff restraint is effective. For rats, manual restraint with the animal tilted head-down is preferred.

  • Injection Site: Identify the lower right or left quadrant of the abdomen. This location avoids major organs like the bladder and cecum.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid (urine, blood) or air is drawn back, which would indicate improper placement.

  • Administration: Inject the solution smoothly. The volume should typically not exceed 10 mL/kg.

  • Withdrawal & Monitoring: Withdraw the needle and apply gentle pressure to the injection site if needed. Monitor the animal for signs of distress or discomfort.

Protocol: Intravenous (IV) Injection

Rationale: IV administration provides 100% bioavailability and immediate systemic exposure. It is the gold standard for definitive pharmacokinetic studies and for investigating direct, rapid-onset cardiac effects. This route requires technical skill and often involves surgical catheterization of a vessel (e.g., tail vein, jugular vein, or femoral vein).

Recommended Dosage Range (Rat/Mouse): 1 - 10 mg/kg (base). Due to immediate and complete bioavailability, IV doses are significantly lower than other routes.

Materials:

  • Surgical tools for catheterization (if applicable).

  • Catheter or 27-30 gauge needle with syringe.

  • Prepared, sterile-filtered dosing solution.

  • Animal scale and appropriate anesthesia/analgesia.

Step-by-Step Methodology:

  • Animal Preparation: This is a procedurally intensive method. Anesthetize the animal according to your institution's approved protocol. For chronic studies, a vessel (e.g., jugular vein) may be surgically catheterized for repeated access. For acute studies, the lateral tail vein is most common in both rats and mice.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins and make them more visible.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often confirmed by a "flash" of blood in the needle hub.

  • Administration: Inject the solution very slowly over 1-2 minutes. Rapid injection of a cardiotoxic agent can be lethal. Monitor the animal's respiration and heart rate closely during administration.

  • Post-Procedure Care: Withdraw the needle and apply firm pressure to the site to prevent hematoma formation. Monitor the animal closely during recovery from anesthesia. Provide appropriate post-operative care as per IACUC guidelines.

Post-Administration Monitoring and Data Collection

A self-validating protocol includes robust monitoring.

  • General Health: Observe animals for changes in posture, activity, and grooming.

  • Adverse Effects: Be vigilant for signs of this compound toxicity, which can include anticholinergic effects (e.g., reduced salivation), neurological signs, or cardiovascular collapse at high doses.

  • Pharmacodynamic Endpoints: For efficacy studies, data collection (e.g., ECG, blood pressure) should be timed based on the expected Tmax (time to maximum concentration), which is typically 30-60 minutes for IP and 30-120 minutes for oral administration. [13]* Pharmacokinetic Sampling: For PK studies, blood sampling time points should be designed to capture the absorption, distribution, and elimination phases. A typical schedule following IP dosing in mice could be 0.25, 0.5, 1, 2, 4, and 6 hours. [12]

Conclusion

The successful use of this compound in in vivo rodent research hinges on a principled approach to experimental design. By integrating a deep understanding of the drug's mechanism, adhering to established toxicological limits, and employing meticulous administration techniques, researchers can generate reliable and reproducible data. The protocols and guidelines presented here provide a validated framework for investigating the complex pharmacology of this important antiarrhythmic agent.

References

  • Drugs.com. (n.d.). This compound: Package Insert / Prescribing Information. Retrieved from [Link]

  • Saljic, A., & Stankovic, S. (2025). This compound. StatPearls Publishing. Retrieved from [Link]

  • Plebani, M., & Burlina, A. (1988). This compound: clinical indications, pharmacokinetics and laboratory assessment. Clinical Biochemistry, 21(6), 345–350. Retrieved from [Link]

  • Tanaka, K., et al. (1998). Mechanisms of Food Effects of Structurally Related Antiarrhythmic Drugs, this compound and Bidisomide in the Rat. Pharmaceutical Research, 15(10), 1598–1603. Retrieved from [Link]

  • Kim, J., et al. (2025). This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol. Animals, 15(20), 2789. Retrieved from [Link]

  • Heel, R. C., et al. (1978). This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias. Drugs, 15(5), 331–368. Retrieved from [Link]

  • Karim, A. (1983). Clinical pharmacokinetics of this compound. Journal of Clinical Pharmacology, 23(11-12), 429–451. Retrieved from [Link]

  • Drugs.com. (2025). This compound Monograph for Professionals. Retrieved from [Link]

  • DailyMed. (n.d.). This compound Phosphate Capsules. U.S. National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Dawidowski, M., et al. (2016). Characterization of this compound derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. European Journal of Pharmaceutical Sciences, 81, 180–189. Retrieved from [Link]

  • Lemmer, B., et al. (1991). Circadian phase dependent pharmacokinetics of this compound in mice. Journal of Interdisciplinary Cycle Research, 22(4), 357–369. Retrieved from [Link]

  • Coppini, R., et al. (2019). Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science, 4(6), 689–703. Retrieved from [Link]

  • Patterson, E., et al. (1982). Actions of this compound on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase. The American Journal of Cardiology, 50(5), 1070–1077. Retrieved from [Link]

  • Medscape. (n.d.). Norpace, Norpace CR (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Le Heuzey, J. Y., & Guize, L. (1988). [Effects of this compound on normal and pathological atrioventricular conduction]. Archives des Maladies du Coeur et des Vaisseaux, 81(Suppl. 8), 61–66. Retrieved from [Link]

  • Jelinek, M. V., et al. (1981). Intravenous this compound: safety and efficacy of a new dosage regimen. American Heart Journal, 101(5), 629–633. Retrieved from [Link]

  • Slama, R., et al. (1975). [Clinical experimentation with intravenously administered this compound]. Annales de Cardiologie et d'Angeiologie, 24(5), 415–422. Retrieved from [Link]

  • Hogg, Z. M., et al. (2020). Oral Gavage in Rats: Animal Welfare Evaluation. Journal of the American Association for Laboratory Animal Science, 59(1), 38–45. Retrieved from [Link]

  • FSU Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

Sources

Mechanistic Profiling of Drug-Induced QT Prolongation: Disopyramide as a Class Ia Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the landscape of safety pharmacology, Disopyramide serves a critical function as a reference compound for the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. Unlike pure hERG blockers (Class III agents like Dofetilide), this compound is a Class Ia antiarrhythmic that exhibits a "balanced" ion channel profile—blocking both the rapid delayed rectifier potassium current (


/hERG) and the peak sodium current (

/Nav1.5).

This dual mechanism makes this compound an essential tool for validating assay sensitivity. It challenges the assay to detect QT prolongation (via


 block) while simultaneously identifying conduction slowing (via 

block), a phenotype that distinguishes "Intermediate Risk" compounds from "High Risk" pure hERG blockers. This guide details the protocols for utilizing this compound to calibrate automated patch clamp (APC) and microelectrode array (MEA) platforms.

Mechanism of Action: The "Balanced Block" Paradigm

To interpret this compound data correctly, one must understand its specific electrophysiological signature.

  • Primary Effect (

    
     Blockade):  this compound inhibits the hERG channel in the open state. This reduces the repolarizing current during Phase 3 of the action potential (AP), leading to AP Duration (APD) prolongation  and, clinically, QT interval prolongation.
    
  • Secondary Effect (

    
     Blockade):  It inhibits the peak Nav1.5 current during Phase 0. This reduces the maximum upstroke velocity (
    
    
    
    ), manifesting as QRS widening on an ECG or reduced Spike Amplitude on an MEA.
Pathway Visualization

The following diagram illustrates the downstream consequences of this compound's dual-channel blockade.

Disopyramide_Mechanism This compound This compound (Class Ia) hERG hERG (Kv11.1) Blockade This compound->hERG IC50 ≈ 7 µM Nav15 Nav1.5 Blockade This compound->Nav15 IC50 ≈ 60 µM Repolarization Delayed Repolarization (Phase 3) hERG->Repolarization Depolarization Slowed Depolarization (Phase 0) Nav15->Depolarization APD Prolonged APD / FPD (QT Prolongation) Repolarization->APD Vmax Reduced Vmax (QRS Widening) Depolarization->Vmax EAD Early After- depolarizations (EADs) APD->EAD High Risk Vmax->EAD Mitigating Factor (Suppresses triggers) TdP Torsades de Pointes (Arrhythmia Risk) EAD->TdP

Figure 1: Mechanistic pathway of this compound-induced electrophysiological changes. Note the mitigating effect of Na+ block on EAD formation.

Protocol A: Automated Patch Clamp (hERG Inhibition)

Objective: Determine the IC50 of this compound on the hERG channel to establish the "Safety Margin."

Experimental Design
  • System: Automated Patch Clamp (e.g., QPatch, Patchliner, or SyncroPatch).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Temperature: Physiological temperature (

    
    ) is mandatory. hERG kinetics and drug binding are temperature-dependent.
    
Solutions
ComponentComposition (mM)
Extracellular (External) NaCl 145, KCl 4, CaCl₂ 2, MgCl₂ 1, Glucose 10, HEPES 10 (pH 7.4)
Intracellular (Internal) KCl 120, CaCl₂ 5.374, MgCl₂ 1.75, EGTA 5, HEPES 10, Na₂-ATP 4 (pH 7.2)
This compound Stock 10 mM in DMSO (Final vehicle concentration <0.1%)
Voltage Protocol (The "CiPA Step-Ramp")

To maximize assay sensitivity, use a protocol that elicits a robust tail current.

  • Holding Potential: -80 mV.

  • Depolarization: Step to +40 mV for 500 ms (opens channels).

  • Repolarization: Step to -50 mV for 500 ms (elicits peak tail current).

  • Sweep Interval: 15 seconds.

Execution Steps
  • Seal Formation: Obtain Giga-ohm seals (>1 GΩ).

  • Break-in: Establish whole-cell configuration. Series resistance (

    
    ) must be <10 MΩ and compensated >80%.
    
  • Stabilization: Run voltage protocol for 3-5 minutes until current amplitude is stable (<5% rundown).

  • Application: Apply this compound in cumulative concentrations: 0.3, 1, 3, 10, 30, 100 µM .

    • Note: Allow 3-5 minutes per concentration for steady-state block.

  • Washout: Apply E-4031 (1 µM) at the end to define 100% block (positive control).

Data Analysis

Calculate the fractional block using the peak tail current amplitude at -50 mV. Fit data to the Hill equation:



  • Target IC50: Expect 6.0 – 14.0 µM for racemic this compound [1, 3].

Protocol B: Microelectrode Array (MEA) with hiPSC-CMs

Objective: Assess the integrated response (APD prolongation + Conduction Slowing) in a multicellular network.

Experimental Design
  • System: Multi-well MEA (e.g., Axion Maestro, MCS).

  • Cells: Human iPSC-derived cardiomyocytes (hiPSC-CMs) (e.g., iCell, Cor.4U).

  • Metric: Field Potential Duration corrected (FPDc) and Spike Amplitude.

Workflow Visualization

MEA_Workflow Thaw Thaw & Plate hiPSC-CMs (Fibronectin Coating) Culture Culture 7-14 Days (Form Syncytium) Thaw->Culture Baseline Baseline Recording (30 mins, 37°C) Culture->Baseline Dosing Cumulative Dosing (this compound: 1 - 30 µM) Baseline->Dosing Record Record 30 mins (Last 5 mins analyzed) Dosing->Record Analysis Analyze FPDc & Spike Amp Record->Analysis

Figure 2: Standardized MEA workflow for CiPA compound assessment.

Execution Steps
  • Plating: Plate hiPSC-CMs directly over electrodes (>30,000 cells/well).

  • Maturation: Culture for 10-14 days to ensure a stable syncytium and synchronous beating.

  • Equilibration: On assay day, replace medium with serum-free maintenance medium. Equilibrate in the MEA reader (

    
    , 5% CO₂) for 1 hour.
    
  • Dosing Scheme:

    • Baseline (Vehicle 0.1% DMSO).

    • This compound: 1, 3, 10, 30 µM .[1]

  • Recording: Record for 20-30 minutes per concentration. Analyze the last 30 beats of the exposure window.

Analysis & Interpretation

This compound produces a distinct "Class Ia" signature on the MEA trace compared to "Class III" (e.g., Dofetilide).

ParameterThis compound EffectPhysiological Correlate
FPD (Field Potential Duration) Prolonged (Significant increase)QT Interval Prolongation
Spike Amplitude Decreased (Dose-dependent)Na+ Channel Block (

)
Beat Rate Variable (often slight decrease)Anticholinergic / Automaticity effects
Arrhythmia (EADs) Occasional at high doses (>10 µM)Torsades de Pointes risk
  • Correction: Apply Fridericia's correction (

    
    ) to account for beat rate changes [5].
    

Quantitative Reference Data

Use the following table to validate your assay performance. If your results deviate significantly (>3-fold), check cell health or temperature stability.

ParameterLiterature Value (Range)Source
hERG IC50 7.2 µM (6.0 – 14.0 µM)[1, 3]
Nav1.5 IC50 ~60 µM[2]
Clinical Cmax (Free) 2.0 – 4.0 µM[1, 4]
Safety Margin ~2x (IC50 / Free Cmax)[4]

Interpretation: The Safety Margin of ~2x classifies this compound as a compound where in vitro potency overlaps with therapeutic concentrations, confirming its utility as a positive control for "Intermediate" risk [4].

References

  • McPate, M. J., et al. (2006). "this compound is an effective inhibitor of mutant HERG K+ channels involved in variant 1 short QT syndrome." Journal of Molecular and Cellular Cardiology.

  • This compound Mechanism of Action. DrugBank Online. [2]

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods.

  • Colatsky, T., et al. (2016).[3] "The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress." Journal of Pharmacological and Toxicological Methods.

  • Asakura, K., et al. (2015). "The CiPA initiative: Current status and future directions." National Institute of Health Sciences (Japan).

Sources

Techniques for measuring Disopyramide concentration in plasma and tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Disopyramide and Mono-N-dealkylthis compound in Biological Matrices

Executive Summary

This compound (Norpace®) is a Class Ia antiarrhythmic drug used to treat ventricular tachycardia and hypertrophic cardiomyopathy. Its pharmacological profile is complex due to concentration-dependent protein binding to alpha-1-acid glycoprotein (AAG) and the presence of an active metabolite, mono-N-dealkylthis compound (MND).

Accurate quantification requires methodologies that can distinguish the parent drug from its metabolite and handle the wide dynamic range caused by variable protein binding. This guide details two validated protocols: a high-sensitivity LC-MS/MS method for plasma and tissue pharmacokinetics, and a robust HPLC-UV method for routine therapeutic drug monitoring (TDM).

Analyte Physicochemistry & Metabolism

Understanding the chemical behavior of this compound is prerequisite to successful extraction.

  • Nature: Basic amine (pKa ~10.4).

  • Metabolism: Primarily hepatic via CYP3A4 to MND.

  • Protein Binding: Saturable binding to AAG. As concentration increases, free fraction increases non-linearly.

  • Implication: Total plasma concentration may not reflect therapeutic activity; measuring the free fraction or tissue concentration provides deeper insight.

Metabolic Pathway Diagram

DisopyramideMetabolism This compound This compound (Parent Drug) CYP3A4 CYP3A4 (Hepatic Enzyme) This compound->CYP3A4 N-dealkylation Elimination Renal Excretion (40-60% Unchanged) This compound->Elimination MND Mono-N-dealkylthis compound (Active Metabolite) CYP3A4->MND MND->Elimination Secondary Route

Caption: Hepatic biotransformation of this compound. Approximately 50% is excreted unchanged, while the remainder is converted to MND.

Method A: LC-MS/MS Protocol (High Sensitivity)

Recommended for: PK studies, Tissue analysis, Low-volume samples.

This method utilizes electrospray ionization (ESI) in positive mode. The high specificity of Multiple Reaction Monitoring (MRM) allows for simple protein precipitation (PPT), reducing sample preparation time.

Equipment & Reagents
  • System: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 or Biphenyl (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): this compound-d14 or p-Chlorothis compound.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 340.2239.23025
MND (Metabolite) 298.2239.23028
This compound-d14 (IS) 354.3244.33025
Plasma Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions).

  • Inject: 2-5 µL onto the LC-MS/MS.

Method B: HPLC-UV Protocol (Robust Routine Analysis)

Recommended for: Clinical TDM, Labs without MS.

Since this compound has significant UV absorption, this method is cost-effective. However, it requires Liquid-Liquid Extraction (LLE) to remove UV-absorbing plasma interferences.

Chromatographic Conditions
  • Column: Cyanopropyl (CN) or C8, 5µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) [30:70 v/v].

    • Note: Adding 0.1% Triethylamine (TEA) improves peak shape for basic drugs like this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .[2][3]

LLE Extraction Protocol
  • Alkalinization: To 500 µL plasma, add 50 µL of 1M NaOH.

    • Scientific Rationale: this compound is a base.[4] High pH suppresses ionization, rendering the molecule neutral and hydrophobic, driving it into the organic layer.

  • Extraction: Add 3 mL of Dichloromethane (DCM) or Diethyl Ether.

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 3,000 x g for 5 minutes.

  • Separation: Transfer the organic (lower for DCM, upper for Ether) layer to a clean tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Inject 20-50 µL.

Special Protocol: Tissue Distribution Analysis

Target Matrix: Myocardium (Heart Tissue)

Tissue analysis is critical for toxicology or distribution studies, as myocardial concentrations can be 4x higher than plasma levels.

Tissue Homogenization Workflow

TissueExtraction Sample Frozen Heart Tissue (50-100 mg) Homogenize Add 1mL PBS (pH 7.4) Homogenize (Bead Beater/Turrax) Sample->Homogenize Precipitate Add 3mL Cold Acetonitrile (Protein Crash) Homogenize->Precipitate Centrifuge Centrifuge 10,000g, 15 min, 4°C Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to <100µL (N2 Stream) Supernatant->Evap Reconstitute Reconstitute in Mobile Phase A Evap->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Tissue extraction workflow optimized for recovery of basic drugs from lipid-rich cardiac tissue.

Step-by-Step Tissue Protocol
  • Weighing: Weigh 50-100 mg of wet tissue (myocardium).

  • Homogenization: Add 1.0 mL of phosphate-buffered saline (PBS). Homogenize using a bead beater (zirconia beads) or a rotor-stator homogenizer until a uniform suspension is achieved.

  • Extraction (Hybrid LLE/PPT):

    • Transfer 200 µL of homogenate to a clean tube.

    • Add 20 µL Internal Standard.

    • Add 600 µL of Ethyl Acetate . (Ethyl Acetate provides cleaner extracts for tissue than ACN precipitation alone).

    • Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Dry & Reconstitute: Transfer the supernatant (organic layer) to a clean vial, evaporate, and reconstitute in 100 µL Mobile Phase.

Special Protocol: Free Fraction Analysis (AAG Binding)

Because this compound binding to Alpha-1-Acid Glycoprotein (AAG) is concentration-dependent, total plasma levels can be misleading.

Method: Ultrafiltration [5]

  • Device: Use Centrifugal Ultrafiltration devices (e.g., Amicon Ultra, 30 kDa cutoff).

  • Loading: Add 500 µL of plasma to the reservoir.

  • Equilibration: Incubate at 37°C for 10 minutes (temperature affects binding affinity).

  • Spin: Centrifuge at 2,000 x g for 20 minutes at 37°C (using a temperature-controlled centrifuge is critical).

  • Analysis: Collect the filtrate (which contains only free drug) and analyze directly via LC-MS/MS (Method A).

    • Note: Do not use LLE on the filtrate; the salt concentration is high and protein is absent. Direct injection or dilution is preferred.

Validation & Acceptance Criteria

ParameterAcceptance Criteria (FDA/EMA Bioanalytical Guidelines)
Linearity (R²) > 0.995
Accuracy ± 15% (± 20% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Recovery > 80% consistent across low, med, high QC
Therapeutic Range 2.0 – 5.0 µg/mL (Total Plasma)
Toxic Level > 7.0 µg/mL

References

  • Pham, Q. K., Seo, H., & Ahn, S. H. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study.[6] Journal of Chromatography B, 1096, 154-159.[6] Link

  • Charette, C., McGilveray, I. J., & Mainville, C. (1983). Simultaneous determination of this compound and its mono-N-dealkyl metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 274, 219-230.[2] Link

  • Lima, J. J., et al. (1981). this compound plasma and myocardial tissue concentrations as they relate to antiarrhythmic activity. Journal of Pharmacology and Experimental Therapeutics, 219(3), 741-747. Link

  • Bredesen, J. E., et al. (1982). Binding of this compound to alpha 1-acid glycoprotein in plasma measured by competitive equilibrium dialysis. British Journal of Clinical Pharmacology, 13(6), 916-919. Link

  • Drugs.com. this compound Prescribing Information. Link

Sources

Dissecting Sodium Channel Diversity: Disopyramide as a Pharmacological Probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (NaVs) are critical for the generation and propagation of action potentials in excitable cells. The existence of multiple NaV subtypes (NaV1.1-1.9), each with distinct tissue distribution and biophysical properties, presents both a challenge and an opportunity for targeted drug development. This application note details the use of disopyramide, a Class Ia antiarrhythmic agent, as a pharmacological tool to investigate sodium channel function, with a primary focus on the cardiac subtype, NaV1.5. We provide in-depth protocols for electrophysiological characterization and discuss the broader implications for dissecting the contributions of different NaV subtypes to cellular excitability.

Introduction to Sodium Channel Subtypes and the Quest for Selectivity

The family of voltage-gated sodium channels comprises nine distinct pore-forming α-subunits (NaV1.1–NaV1.9). These isoforms exhibit differential expression throughout the body, with NaV1.5 being the predominant subtype in the heart, while others are more prevalent in the central and peripheral nervous systems. This diversity underpins the specialized roles of different tissues and presents a significant hurdle for the development of subtype-selective drugs. The ability to pharmacologically dissect the contribution of specific NaV subtypes is paramount for understanding their physiological roles and for designing novel therapeutics with improved efficacy and reduced off-target effects.

This compound is a well-established antiarrhythmic medication that primarily targets the fast sodium channels in cardiomyocytes, which are responsible for the rapid depolarization phase of the cardiac action potential.[1][2] Its clinical application in treating ventricular arrhythmias and hypertrophic cardiomyopathy underscores its potent interaction with the cardiac sodium channel, NaV1.5.[3][4]

The Pharmacological Profile of this compound: A Focus on NaV1.5

This compound is classified as a Class Ia antiarrhythmic agent, indicating its mechanism of action involves the blockade of sodium channels.[2] This blockade reduces the inward sodium current during phase 0 of the action potential, thereby decreasing the upstroke velocity and slowing conduction.[3]

Mechanism of Action: State- and Use-Dependent Blockade

A key feature of this compound's interaction with sodium channels is its state- and use-dependent nature.[5][6] This means that the drug has a higher affinity for channels that are in the open or inactivated states compared to the resting state.[7] This property is crucial for its therapeutic effect, as it preferentially targets rapidly firing cells, such as those in arrhythmic cardiac tissue. The association rate constant for this compound with the cardiac sodium channel has been estimated to be approximately 10 x 10(6)/M/sec.[5]

The phenomenon of use-dependent block can be experimentally observed as a cumulative increase in channel inhibition with repetitive stimulation. This characteristic is a hallmark of many sodium channel blockers and provides a valuable experimental parameter for characterizing drug-channel interactions.

Beyond NaV1.5: A Gap in Knowledge

While the effects of this compound on NaV1.5 are well-documented, there is a notable lack of comprehensive, comparative data on its potency across the full panel of other NaV subtypes. One study on a derivative of this compound, ADD424042, demonstrated anticonvulsant activity through the blockade of neuronal sodium channels, suggesting that the this compound scaffold may have the potential to interact with other isoforms.[6] However, the parent compound, this compound, did not show significant anticonvulsant effects in the same study, hinting at potentially weaker interactions with neuronal channels.[6] This information gap presents an opportunity for further research to fully characterize the selectivity profile of this compound.

Leveraging this compound in the Laboratory: Applications and Protocols

This compound's well-characterized interaction with NaV1.5 makes it a valuable tool for several research applications:

  • Characterizing NaV1.5 Currents: It can be used as a reference compound to confirm the identity of NaV1.5 currents in native and heterologous expression systems.

  • Investigating Drug-Channel Interactions: Its state- and use-dependent properties provide a benchmark for studying the mechanisms of novel sodium channel blockers.

  • Probing Channel Gating: The differential affinity for various channel states can be exploited to investigate the gating mechanisms of NaV1.5 and potentially other co-expressed channels.

Electrophysiological Protocol for Characterizing this compound Block of NaV1.5

The following protocol outlines a typical whole-cell patch-clamp experiment to measure the tonic and use-dependent block of NaV1.5 channels by this compound.

1. Cell Preparation:

  • Use a stable cell line expressing human NaV1.5, such as HEK293 or CHO cells.

  • Culture cells to 70-80% confluency before passaging for experiments.

  • For recording, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh serial dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration and allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

  • Hold the cell at a holding potential of -120 mV to ensure the majority of channels are in the resting state.

4. Voltage Protocols:

  • Tonic Block:

    • From the holding potential of -120 mV, apply a depolarizing step to 0 mV for 20 ms to elicit the peak sodium current.

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Record the baseline current in the external solution alone.

    • Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state block is achieved.

  • Use-Dependent Block:

    • From a holding potential of -120 mV, apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 10 Hz).

    • Record the peak current for each pulse in the train.

    • Perform this protocol in the absence and presence of a fixed concentration of this compound (e.g., the IC50 for tonic block).

5. Data Analysis:

  • Tonic Block:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.

  • Use-Dependent Block:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.

    • The rate and extent of block can be quantified and compared between different conditions.

Visualizing the Experimental Workflow

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocols Voltage Protocols cluster_analysis Data Analysis cell_culture Culture NaV1.5-expressing cells plating Plate cells on coverslips cell_culture->plating patching Establish whole-cell patch-clamp holding Hold cell at -120 mV patching->holding tonic Tonic Block Protocol (0.1 Hz stimulation) holding->tonic Apply protocol use_dependent Use-Dependent Block Protocol (10 Hz stimulation) holding->use_dependent Apply protocol ic50 Determine IC50 for tonic block tonic->ic50 Analyze data use_dep_analysis Quantify use-dependent block use_dependent->use_dep_analysis Analyze data

Caption: Workflow for assessing this compound's effect on NaV1.5 channels.

Interpreting the Data: Insights into Sodium Channel Function

The data obtained from these experiments can provide valuable insights into the interaction of this compound with NaV1.5 and, by extension, the properties of the channel itself.

ParameterTypical Finding with this compound on NaV1.5Interpretation
Tonic Block IC50 Micromolar rangeProvides a quantitative measure of the drug's potency on resting channels.
Use-Dependent Block Significant reduction in current with repetitive stimulationConfirms the drug's higher affinity for open and/or inactivated states.
Recovery from Block Intermediate kineticsCharacterizes the off-rate of the drug from the channel, a key determinant of its clinical effects.
Visualizing the Mechanism of Action

G Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->Resting Low Affinity Binding This compound->Open High Affinity Binding This compound->Inactivated High Affinity Binding

Caption: State-dependent binding of this compound to the sodium channel.

Conclusion and Future Directions

This compound serves as a robust pharmacological tool for the study of the cardiac sodium channel NaV1.5. Its well-defined mechanism of action and state-dependent properties make it an invaluable reference compound for researchers in cardiovascular physiology and pharmacology. The detailed electrophysiological protocols provided herein offer a framework for the consistent and reproducible characterization of NaV1.5 currents and their modulation.

A significant knowledge gap remains concerning the selectivity profile of this compound across the broader family of NaV channels. Future studies systematically evaluating its potency on neuronal and other peripheral subtypes are warranted. Such research would not only enhance our understanding of this compound's pharmacological profile but could also pave the way for its use as a more versatile tool for dissecting the complex roles of different sodium channel isoforms in health and disease.

References

  • Wikipedia. (2023, December 29). This compound. Retrieved from [Link]

  • Gopal, S., Patel, P., & Makaryus, A. N. (2023). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hypertrophic Cardiomyopathy Association. (n.d.). Sodium Channel Blockers. Retrieved from [Link]

  • Watanabe, H., & Honjo, H. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. PLoS ONE, 10(6), e0128653. [Link]

  • Roden, D. M. (2016). Pharmacology and Toxicology of NaV1.5-Class 1 anti-arrhythmic drugs. Cardiovascular Drugs and Therapy, 30(5), 459–466. [Link]

  • Matsubara, T., Sumikawa, K., & Sato, T. (1993). Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials. The Journal of pharmacology and experimental therapeutics, 265(2), 756–764.
  • Szafarz, M., Gryc, M., & Kamiński, K. (2016). Characterization of this compound derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. Pharmacological reports : PR, 68(1), 108–115. [Link]

  • Castle, N. A. (1990). The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres. The Journal of physiology, 422, 59–76.
  • Alvarez-Baron, C., Yu, H., Zhao, J., Wu, W., & Guo, D. (2023). A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment. U.S. Food and Drug Administration. Retrieved from [Link]

  • Coppini, R., Ferrantini, C., & Yao, L. (2019). Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science, 4(6), 725–742. [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. The Journal of general physiology, 69(4), 497–515.
  • Sheets, M. F., & Hanck, D. A. (1992). Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs. The Journal of general physiology, 100(3), 425–444.
  • Hondeghem, L. M., & Katzung, B. G. (1977). Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels. Biochimica et biophysica acta, 472(3-4), 373–398.
  • Carmeliet, E. (1987). Voltage-dependent block by this compound of the Na+ channel in rat cardiac Purkinje fibres. The Journal of physiology, 391, 319–340.

Sources

Preparation of Disopyramide Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Disopyramide stock solutions for use in in-vitro cell culture experiments. This compound, a Class Ia antiarrhythmic agent, is a crucial tool for studying cardiac electrophysiology and ion channel function. Ensuring the accuracy, stability, and sterility of stock solutions is paramount for generating reproducible and reliable experimental data. This document outlines two primary protocols using Dimethyl Sulfoxide (DMSO) and a sterile aqueous buffer, explaining the scientific rationale behind solvent selection and handling procedures.

Introduction to this compound

This compound is a well-established pharmaceutical agent primarily used to treat cardiac arrhythmias.[1][2] It is classified as a Class Ia antiarrhythmic drug, exerting its primary mechanism of action by blocking fast sodium channels in cardiomyocytes.[3][4] This inhibition reduces the maximum upstroke velocity (Phase 0) of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period, thereby suppressing ectopic pacemaker activity and re-entrant arrhythmias.[1][2]

Beyond its primary function, this compound also exhibits negative inotropic (myocardial depressant) and significant anticholinergic properties.[3][5] Recent research has expanded on its mechanism, showing effects on multiple ion channels, including the inward calcium current and the late inward sodium current, making it a valuable compound for investigating the pathophysiology of conditions like hypertrophic cardiomyopathy.[6] Its use in cell culture allows researchers to probe the fundamental aspects of cardiac electrophysiology and screen for novel therapeutic interventions.

Physicochemical and Handling Properties

The phosphate salt of this compound is typically used for research purposes due to its enhanced solubility characteristics compared to the free base.[7]

PropertyValueSource(s)
Chemical Name α-[2-(Diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide phosphate[8]
CAS Number 22059-60-5[9][10]
Molecular Formula C₂₁H₂₉N₃O·H₃PO₄[9][11]
Molecular Weight 437.47 g/mol [9]
Appearance White crystalline powder[11]
Solubility DMSO: SolubleWater: Freely SolubleMethanol: SolubleEthanol (99.5%): Very Slightly Soluble[7][9][11][12][13]

Note on Aqueous Solubility: While this compound Phosphate is classified as freely soluble in water, dissolving high concentrations can be challenging.[7][11] The pH of an aqueous solution is typically acidic (pH 4.0-5.0 for a 50 mg/mL solution), which aids solubility.[11] For cell culture, DMSO is the recommended solvent for preparing high-concentration primary stocks.[12]

Safety and Handling Precautions

This compound Phosphate is a hazardous substance and must be handled with appropriate care.

  • Hazard Identification: Harmful if swallowed (Acute Oral Toxicity, Category 4).[10][14] It is also classified as a reproductive toxin, with the potential to damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the powder or concentrated solutions.

  • Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[10] Avoid generating dust.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14] IF EXPOSED OR CONCERNED: Get medical advice/attention.[14]

Experimental Protocols

This section provides step-by-step protocols for preparing this compound stock solutions. The choice of solvent depends on the desired stock concentration and experimental requirements.

Required Materials and Equipment
  • This compound Phosphate powder (CAS: 22059-60-5)

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Calibrated analytical balance

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters

  • Sterile syringes

  • Biosafety cabinet (BSC)

Protocol 1: High-Concentration Stock in DMSO (Recommended)

This is the preferred method for creating a concentrated, long-term stock solution. The high concentration allows for minimal addition of solvent to the final cell culture medium, reducing the risk of solvent-induced cytotoxicity.

Step-by-Step Methodology:

  • Pre-Calculation: Determine the required mass of this compound Phosphate to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Calculation Example for 10 mL of a 50 mM stock: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 0.050 mol/L × 0.010 L × 437.47 g/mol = 0.2187 g = 218.7 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound Phosphate powder and place it into a sterile 15 mL or 50 mL conical tube.

    • Rationale: Using a conical tube allows for direct solubilization and minimizes transfer loss.

  • Solubilization: Inside a biosafety cabinet, add the required volume of sterile, cell culture-grade DMSO to the conical tube.

    • Example: To prepare a 50 mM stock with 218.7 mg of powder, add DMSO to a final volume of 10 mL.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Rationale: Complete dissolution is critical for accurate dosing. Visual inspection is a key quality control step.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

    • Rationale: This step removes any potential microbial contamination introduced from the powder or during handling, which is crucial for long-term cell culture experiments.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile cryovials (e.g., 20 µL, 50 µL, 100 µL).

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time.[9] It also minimizes the risk of contaminating the entire stock.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6-12 months) storage.[9][10]

Protocol 2: Working Stock in Aqueous Buffer/Medium

This protocol is for preparing lower-concentration working solutions directly before an experiment. Due to lower stability in aqueous solutions, these should be prepared fresh.

Step-by-Step Methodology:

  • Preparation: Thaw one aliquot of the high-concentration DMSO stock solution (from Protocol 1).

  • Dilution: Inside a biosafety cabinet, perform a serial dilution of the DMSO stock into pre-warmed (37°C) sterile cell culture medium or PBS to achieve the desired final working concentration.

    • Example: To make a 100 µM working solution from a 50 mM stock, you can perform a 1:500 dilution (e.g., add 2 µL of 50 mM stock to 998 µL of medium).

    • Critical Consideration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.[16]

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can damage proteins in serum-containing medium.

  • Application: Use the freshly prepared working solution immediately for your cell culture experiment. Do not store aqueous working solutions.

Workflow and Quality Control

G cluster_prep Preparation & Safety cluster_solubilization Solubilization (in BSC) cluster_final Final Processing & Storage calc Calculate Mass for Target Concentration ppe Don PPE (Gloves, Goggles, Lab Coat) calc->ppe weigh Weigh Powder in Fume Hood ppe->weigh add_solvent Add Sterile DMSO to Powder weigh->add_solvent Transfer to BSC vortex Vortex until Fully Dissolved add_solvent->vortex qc1 QC: Visually Inspect for Clarity vortex->qc1 qc1->vortex Fail filter Sterile Filter (0.22 µm) qc1->filter Pass aliquot Aliquot into Cryovials filter->aliquot store Store at -20°C / -80°C aliquot->store

Storage and Stability

Proper storage is essential to maintain the potency and integrity of this compound.

FormSolventStorage TemperatureStability DurationSource(s)
Powder N/A-20°C or +4°C2-3 years[9]
Stock Solution DMSO-20°C~1 month[9][10]
Stock Solution DMSO-80°C6 - 12 months[9][10]
Aqueous Suspension Cherry Syrup+4°C (Refrigerated)1 month[17][18]

Key Insight: While formal stability studies in cell culture medium are scarce, the data from extemporaneous pharmacy preparations suggest that this compound retains stability in aqueous solutions for at least a month under refrigeration.[17][18] However, for cell culture applications where sterility and precise concentration are critical, it is always best practice to prepare fresh working dilutions from a frozen DMSO stock immediately before use.

Troubleshooting

ProblemPossible CauseSolution
Powder will not dissolve Insufficient solvent volume; incorrect solvent; low temperature.Confirm calculations. Add slightly more solvent if appropriate. Gently warm the solution to 37°C. Ensure you are using DMSO for high concentrations.
Precipitate forms after dilution in medium The compound's solubility limit in the aqueous medium has been exceeded.Prepare a more dilute intermediate stock solution before the final dilution into the medium. Ensure the final DMSO concentration is low.
Contamination in cell culture Non-sterile handling; contaminated reagents or powder.Strictly adhere to aseptic technique within a BSC. Use sterile-filtered DMSO and perform a final sterile filtration of the stock solution.
High cell death in control wells DMSO toxicity.Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium + same amount of DMSO) to confirm.

References

  • Vertex AI Search. (n.d.). This compound phosphate capsules. Retrieved January 31, 2026.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.).
  • BenchChem. (n.d.). Addressing poor solubility of this compound Phosphate for cell-based assays. Retrieved January 31, 2026.
  • AbMole BioScience. (n.d.). COA of this compound Phosphate | Certificate of Analysis. Retrieved January 31, 2026.
  • Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved January 31, 2026.
  • WebMD. (2024, October 8). This compound (Norpace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 31, 2026.
  • TargetMol. (n.d.).
  • Siddiqui, M., & Tiwana, M. (2025, December 9). This compound. StatPearls - NCBI Bookshelf. Retrieved January 31, 2026, from [Link]

  • Pfizer Medical. (n.d.). NORPACE® (this compound phosphate capsules) Warnings and Precautions. Retrieved January 31, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

  • Pfizer. (2018, October 22).
  • ResearchGate. (n.d.). (PDF) Formulation of this compound 100 mg capsule. Retrieved January 31, 2026.
  • G.D. Searle LLC. (n.d.). This compound phosphate capsules DESCRIPTION. Retrieved January 31, 2026.
  • Wikipedia. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • MedChemExpress. (2024, July 3).
  • Selleck Chemicals. (n.d.). This compound | Sodium Channel inhibitor | CAS 3737-09-5. Retrieved January 31, 2026.
  • Drugs.com. (2025, October 27). This compound Monograph for Professionals. Retrieved January 31, 2026.
  • Pfizer. (2009, December 1).
  • Cayman Chemical. (2025, August 25).
  • Patsnap Synapse. (2024, July 17).
  • STEMCELL Technologies. (n.d.). Small Molecules. Retrieved January 31, 2026.
  • Journal of the American Heart Association. (2025, January 16). This compound Revisited for Treatment of Symptomatic Obstructive Hypertrophic Cardiomyopathy: Efficacy and Safety in Patients Treated for at Least 5 Years. Retrieved January 31, 2026.

Sources

Application Note: Assessment of Disopyramide-Induced Negative Inotropy in Isolated Cardiac Trabeculae

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Disopyramide (Norpace) is a Class Ia antiarrhythmic agent predominantly used for ventricular arrhythmias and, uniquely, for the management of obstruction in Hypertrophic Cardiomyopathy (HCM). Its therapeutic utility in HCM relies on its potent negative inotropic effect—reducing left ventricular outflow tract (LVOT) gradients.[1] However, this same mechanism poses a risk of exacerbating heart failure in non-HCM populations.

This guide details a rigorous, self-validating methodology for assessing the negative inotropic potency of this compound using isolated cardiac trabeculae . Unlike whole-heart Langendorff preparations, isolated trabeculae allow for the direct measurement of force generation per cross-sectional area without the confounding variables of coronary perfusion pressure or complex ventricular geometry.

Mechanistic Background

To design an effective assay, one must understand the specific cellular targets of this compound. Its negative inotropy is not merely a byproduct of sodium channel blockade but a multi-channel effect.

  • Primary Mechanism: Blockade of voltage-gated Sodium channels (

    
    ), reducing the rate of depolarization (Phase 0).
    
  • Inotropic Mechanism: Blockade of L-type Calcium channels (

    
    ) and inhibition of Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (RyR stabilization).
    
  • Kinetic Effect: Unlike many negative inotropes that prolong relaxation, this compound has been observed to shorten twitch duration (Time to Peak and Relaxation Time) in human myocardium, a distinct signature that this protocol is designed to capture.

DOT Diagram: Mechanism of Action

DisopyramideMechanism cluster_channels Ion Channel Blockade This compound This compound Nav15 Nav1.5 (INa) Blockade This compound->Nav15 Cav12 Cav1.2 (ICa,L) Blockade This compound->Cav12 RyR2 RyR2 Stabilization This compound->RyR2 Intracell_Ca Reduced Intracellular [Ca2+] Cav12->Intracell_Ca Reduced Influx RyR2->Intracell_Ca Reduced Release Crossbridge Reduced Actin-Myosin Crossbridging Intracell_Ca->Crossbridge Outcomes Outcomes Crossbridge->Outcomes Decreased Peak Force (Negative Inotropy) Crossbridge->Outcomes Shortened Twitch Duration (Faster Kinetics)

Figure 1: Signal transduction pathway illustrating the dual mechanism of this compound on force generation and kinetics.

Experimental Setup & Hardware

The "Self-Validating" System

Trustworthiness in isolated tissue pharmacology comes from strict exclusion criteria. The system is considered valid only if the control tissue exhibits:

  • Starling Response: An increase in active force in response to small stretches (length-tension relationship).

  • Force-Frequency Reserve: A positive (or flat) staircase effect when increasing pacing from 0.5 Hz to 1.0 Hz (species dependent; rats may show negative staircase, rabbits/humans show positive).

  • Stability: <10% rundown in active force over a 30-minute equilibration period.

Hardware Configuration
  • Bath: Horizontal organ bath (volume ~200-500 µL) with superfusion.

  • Transducer: Isometric force transducer (Range: 0–50 mN; Resolution: <10 µN).

  • Stimulator: Platinum field electrodes.

  • Microscope: Stereo microscope for dissection and dimension measurement.

Physiological Buffer (Modified Tyrode’s Solution)

Composition (mM): NaCl 135, KCl 4.0, MgCl2 1.0, CaCl2 1.8, HEPES 10, Glucose 10.

  • pH: Adjusted to 7.40 with NaOH at 37°C.

  • Oxygenation: 100% O2 (if HEPES buffered) or 95% O2 / 5% CO2 (if Bicarbonate buffered).

    • Expert Note: For this compound studies, maintain extracellular

      
       strictly at 1.8 mM. Hypocalcemia exaggerates the drug's effect, while hypercalcemia masks it.
      

Detailed Protocol

Phase 1: Tissue Isolation (Critical Step)
  • Anesthesia: Deep anesthesia (Isoflurane >4%) followed by rapid cardiectomy.

  • Dissection:

    • Transfer heart to ice-cold Tyrode’s solution containing 30 mM BDM (2,3-Butanedione monoxime) to prevent cutting injury contracture.

    • Open the Right Ventricle (RV).[2]

    • Select unbranched, linear trabeculae.

    • Dimensions: Length > 2 mm; Width/Thickness < 250 µm.

    • Why <250 µm? Oxygen diffusion is limited in non-perfused tissue. Thicker muscles develop a hypoxic core (anoxic core), leading to baseline instability and false drug sensitivities.

Phase 2: Mounting and Equilibration
  • Mounting: Tie one end to the fixed hook and the other to the force transducer using 6-0 silk suture.

  • Perfusion: Start superfusion at 3-5 mL/min at 37°C (physiological) or 30°C (for enhanced stability).

  • Stimulation: Square wave pulses, 5 ms duration, voltage set to 1.5x threshold, frequency 1 Hz.

  • Pre-load Adjustment (Lmax):

    • Gradually stretch the muscle until developed force is maximal (

      
      ).
      
    • Back off slightly to 95% of

      
       to reduce resting tension damage.
      
  • Stabilization: Allow 30-45 minutes of stable pacing. If force drops >10% here, discard the muscle.

Phase 3: this compound Dose-Response

This compound exhibits a steep dose-response curve. The therapeutic plasma concentration is approximately 2–5 mg/L (~6–15 µM).

Dosing Schedule (Cumulative):

  • Baseline: Record 5 minutes.

  • 1 µM: Perfuse for 10 mins (or until steady state).

  • 5 µM (Therapeutic Target): Perfuse for 10 mins. Expect ~30-50% reduction in force.

  • 20 µM: Perfuse for 10 mins.

  • 100 µM (Toxic/Supramaximal): Perfuse for 10 mins.

  • Washout: Return to Tyrode’s solution for 30 mins to verify reversibility.

DOT Diagram: Experimental Workflow

Workflow cluster_dosing Cumulative Dosing Harvest Tissue Harvest (Cold BDM Tyrode) Mount Mount in Bath (Isometric Transducer) Harvest->Mount Stretch Find Lmax (Pre-load Optimization) Mount->Stretch Equilibrate Equilibration (30 min @ 1Hz) Stretch->Equilibrate Dose1 1 µM Equilibrate->Dose1 Dose2 5 µM (Therapeutic) Dose1->Dose2 Dose3 20 µM Dose2->Dose3 Dose4 100 µM Dose3->Dose4 Washout Washout (Reversibility Check) Dose4->Washout

Figure 2: Step-by-step experimental workflow for cumulative dose-response assessment.

Data Analysis & Expected Results

Parameters to Quantify

For each concentration step, average the last 20 twitches of the steady-state period.

ParameterDefinitionExpected Effect (this compound)

Developed Force (Peak Systolic - Diastolic)Decrease (Dose-dependent)

Resting Tension (Diastolic Force)No Change (Increases suggest contracture/toxicity)
TTP Time to Peak TensionDecrease (Shortening of systole)
RT50 Time from Peak to 50% RelaxationDecrease (Faster relaxation)
dF/dt_max Max rate of contractionDecrease
Calculation of Inotropic Potency

Normalize developed force (


) to the pre-drug baseline (

):

Plot % Change vs. Log[Concentration] to determine the


.
  • Reference Value: The

    
     for this compound in human trabeculae is approximately 5.3 µM .
    

Troubleshooting & Expert Tips

  • Run-down vs. Drug Effect:

    • Issue: Force decreases naturally over time in isolated muscle.

    • Solution: Always run a "Time Control" group (vehicle only) alongside the drug group. Correct the drug response curve by subtracting the time-dependent rundown observed in the control group.

  • Core Hypoxia:

    • Symptom:[1][2][3][4][5][6][7] Baseline force is unstable; adding pacing frequency causes a drop in force (negative staircase) in species where it should be positive.

    • Fix: Use thinner trabeculae (<200 µm) or increase oxygen partial pressure.

  • Solubility:

    • This compound phosphate is water-soluble. However, if using the free base, dissolve in a small amount of DMSO (final bath concentration <0.1% DMSO).

References

  • Coppini, R., et al. (2019). "Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study.

    • [Link]

    • Key Finding: Established the IC50 of ~5.3 µM and the kinetic shortening effect.
  • Sherrid, M. V., et al. (2005). "Mechanism of benefit of negative inotropes in obstructive hypertrophic cardiomyopathy.

    • [Link]

    • Key Finding: Clinical correlation of the hemodynamic effects.[8]

  • National Institutes of Health (NIH). "Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties." PubMed Central.

    • [Link]

    • Key Finding: Standardized protocols for trabeculae isol
  • Hohnloser, S. H., et al. (1991). "Effects of this compound on repolarisation and intraventricular conduction in man." British Heart Journal.

    • [Link]

    • Key Finding: Electrophysiological basis for the inotropic changes.[1]

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Troubleshooting & Optimization

Technical Support Center: Mitigating the Anticholinergic Side Effects of Disopyramide in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the mitigation of anticholinergic side effects associated with Disopyramide in pre-clinical animal studies. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

Introduction to this compound and its Anticholinergic Profile

This compound is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2] Its primary mechanism of action involves blocking sodium channels in cardiac cells, which helps to stabilize heart rhythm.[1][2] However, a significant challenge in its therapeutic use is the presentation of anticholinergic side effects.[1][2] These effects stem from its ability to block muscarinic acetylcholine receptors, leading to a range of symptoms such as dry mouth (xerostomia), constipation, urinary retention, and blurred vision.[3][4][5][6][7] In animal studies, these side effects can confound experimental results and impact animal welfare.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors.[8] This blockade prevents acetylcholine, a key neurotransmitter of the parasympathetic nervous system, from binding to its receptors, thereby inhibiting the normal "rest and digest" functions.[9]

cluster_0 Normal Cholinergic Transmission cluster_1 This compound-Induced Anticholinergic Effect ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., Salivary Gland) Muscarinic_Receptor->Effector_Cell Activates Response Physiological Response (e.g., Salivation) Effector_Cell->Response Leads to This compound This compound Blocked_Receptor Blocked Muscarinic Receptor This compound->Blocked_Receptor Blocks No_Response Inhibited Response (e.g., Xerostomia) Blocked_Receptor->No_Response Leads to ACh_No_Bind ACh ACh_No_Bind->Blocked_Receptor Cannot Bind

Caption: this compound's anticholinergic mechanism.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My animals are showing significant signs of xerostomia (dry mouth), which is affecting their feeding behavior. How can I mitigate this?

A1: Rationale and Recommended Approach

Xerostomia is a direct consequence of muscarinic receptor blockade in the salivary glands. To counteract this, you can co-administer a muscarinic agonist or an acetylcholinesterase inhibitor.

  • Pyridostigmine: A peripherally acting acetylcholinesterase inhibitor, has been shown to effectively prevent and alleviate the anticholinergic side effects of this compound without impacting its antiarrhythmic properties.[3][4] By inhibiting the breakdown of acetylcholine, pyridostigmine increases its availability to compete with this compound at the muscarinic receptors.

Experimental Protocol: Co-administration of Pyridostigmine

  • Animal Model: Wistar rats (200-250g) are a suitable model.

  • Groups:

    • Control (Vehicle)

    • This compound only

    • This compound + Pyridostigmine

    • Pyridostigmine only

  • Dosage:

    • This compound: Administer at your target therapeutic dose.

    • Pyridostigmine: A sustained-release formulation is preferable to maintain consistent plasma levels.

  • Assessment of Xerostomia: This can be quantified by measuring pilocarpine-induced salivation.

Protocol: Pilocarpine-Induced Salivation Assay

  • Acclimatization: Allow animals to acclimatize to the experimental room for at least 1 hour.

  • Anesthesia: Anesthetize the animals (e.g., with ketamine/xylazine).

  • Pilocarpine Administration: Inject pilocarpine hydrochloride (a muscarinic agonist) intraperitoneally (i.p.) to stimulate salivation.[10][11][12]

  • Saliva Collection: Carefully collect saliva from the oral cavity using pre-weighed cotton swabs or a micropipette over a fixed period (e.g., 15 minutes).[13]

  • Quantification: Determine the amount of saliva by weighing the cotton swabs before and after collection.

Expected Outcome: The this compound + Pyridostigmine group should exhibit significantly higher saliva production compared to the this compound only group, indicating mitigation of xerostomia.

Q2: I'm observing a high incidence of constipation and urinary retention in my animal cohort. What are my options?

A2: Understanding the Mechanism and Counteractive Measures

These side effects arise from the inhibition of smooth muscle contraction in the gastrointestinal tract and bladder.[14]

  • Cisapride: This prokinetic agent can counteract the inhibitory effect of this compound on the small intestine by enhancing acetylcholine release.[15]

Experimental Design: Assessing Gastrointestinal Motility

  • Charcoal Meal Test: This is a standard method to assess intestinal transit.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the respective treatments (Control, this compound, this compound + Cisapride).

    • After a set time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

    • Euthanize the animals after a specific duration and measure the distance traveled by the charcoal meal in the small intestine.

  • Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine.

Expected Results: The this compound + Cisapride group should show a significantly longer distance of charcoal meal transit compared to the this compound only group.

Q3: Are there alternative strategies to mitigate anticholinergic effects without using a co-administered drug?

A3: Exploring Receptor-Specific Agonists

While co-administration is a common approach, exploring muscarinic receptor subtype-selective agonists could offer a more targeted mitigation strategy. This compound is a non-selective muscarinic antagonist. The anticholinergic side effects are primarily mediated by M2 and M3 receptors.

  • McN-A-343: This compound is a selective agonist for the M1 muscarinic receptor subtype.[16] While its primary use has been in distinguishing M1-mediated responses, its selectivity could potentially be harnessed to counteract specific central anticholinergic effects without exacerbating peripheral side effects. However, it's important to note that McN-A-343 can also act as a partial agonist at other muscarinic receptor subtypes.[17][18]

Experimental Workflow: Investigating a Receptor-Specific Approach

start Hypothesis: Selective M1 agonism can mitigate central anticholinergic effects of this compound animal_model Select appropriate animal model (e.g., Sprague-Dawley rats) start->animal_model groups Establish experimental groups: - Control - this compound - this compound + McN-A-343 - McN-A-343 animal_model->groups behavioral_tests Conduct behavioral assays to assess central anticholinergic effects (e.g., Morris water maze for memory) groups->behavioral_tests peripheral_assessment Simultaneously assess peripheral side effects (e.g., salivation, GI motility) groups->peripheral_assessment data_analysis Analyze and compare data between groups behavioral_tests->data_analysis peripheral_assessment->data_analysis conclusion Draw conclusions on the efficacy and selectivity of McN-A-343 in mitigating This compound's side effects data_analysis->conclusion

Caption: Workflow for testing a selective M1 agonist.

Q4: How can I be sure that the mitigating agent is not interfering with the primary antiarrhythmic effect of this compound?

A4: Essential Validation Studies

This is a critical consideration for the translatability of your findings. It is imperative to perform concurrent cardiac electrophysiology assessments.

Recommended In Vivo Electrophysiology Protocol

  • Animal Preparation: Anesthetize the animal and insert ECG leads to monitor cardiac electrical activity.

  • Induction of Arrhythmia: If your model requires it, induce arrhythmias through programmed electrical stimulation or pharmacological agents.

  • Drug Administration: Administer this compound alone and in combination with the mitigating agent.

  • Data Acquisition and Analysis: Continuously record ECG and measure key parameters such as QT interval, QRS duration, and the incidence and duration of arrhythmias.

Data Summary Table:

Treatment GroupHeart Rate (bpm)QRS Duration (ms)QT Interval (ms)Arrhythmia Score
Control
This compound
Mitigating Agent
This compound + Mitigating Agent

Interpretation: The antiarrhythmic efficacy of this compound should be preserved in the combination group. Studies have shown that pyridostigmine does not significantly affect the antiarrhythmic properties of this compound.[4]

References

  • The anticholinergic side effects of this compound and controlled-release this compound. PubMed. [Link]

  • Gastrointestinal Side Effects of Antiarrhythmic Medications: A Review of Current Literature. PMC - NIH. [Link]

  • The effects of anticholinergic drugs on delayed time discrimination performance in rats. PubMed. [Link]

  • This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol. PubMed. [Link]

  • Managing Anticholinergic Side Effects. PMC - PubMed Central - NIH. [Link]

  • Cisapride counteracts the anticholinergic effect of this compound on the guinea pig isolated small but not large intestine. PubMed. [Link]

  • Anticholinergic drugs: Uses and side effects. Medical News Today. [Link]

  • This compound. StatPearls - NCBI Bookshelf - NIH. [Link]

  • This compound. Wikipedia. [Link]

  • Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. PMC - NIH. [Link]

  • Anti-cholinergic effects of quinidine, this compound, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms. PubMed. [Link]

  • Experimental Animal Model Systems for Understanding Salivary Secretory Disorders. PMC. [Link]

  • ANTICHOLINERGICS. Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI. [Link]

  • The 8 Most Common Side Effects of Anticholinergic Drugs. GoodRx. [Link]

  • Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats. PMC - PubMed Central. [Link]

  • This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol. MDPI. [Link]

  • Muscarinic Antagonists. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms. PLOS Neglected Tropical Diseases. [Link]

  • The pharmacology of McN-A-343. PubMed. [Link]

  • A Method for the Measurement of Salivary Gland Function in Mice. PMC - PubMed Central. [Link]

  • Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. PubMed. [Link]

  • What is the mechanism of this compound Phosphate?. Patsnap Synapse. [Link]

  • Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. JoVE. [Link]

  • Anticholinergic Drugs: Uses & Side Effects. Cleveland Clinic. [Link]

  • Muscarinic Antagonists: Functions, Uses, and Side Effects. DoveMed. [Link]

  • This compound Uses, Side Effects & Warnings. Drugs.com. [Link]

  • This compound Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • This compound (oral route). Mayo Clinic. [Link]

  • Salivary Gland Function Measurement. YouTube. [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. YouTube. [Link]

  • A Patient's Guide to this compound Side Effects. Qaly. [Link]

  • Pilocarpine-induced salivation in WT and M 1 /M 3 receptor double-KO... ResearchGate. [Link]

  • Hypersalivation. Wikipedia. [Link]

  • Muscarinic Receptor Antagonists or blockers Anti muscarinic agents / Parasympatholytic drugs. YouTube. [Link]

  • This compound. PubMed. [Link]

  • The pharmacology of McN-A-343. ResearchGate. [Link]

  • Central muscarinic receptors signal pilocarpine-induced salivation. PubMed. [Link]

  • Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification. NIH. [Link]

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Best practices for washing out Disopyramide in reversible electrophysiology experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides best practices, troubleshooting advice, and frequently asked questions for the effective washout of Disopyramide in reversible electrophysiology experiments. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in electrophysiology?

This compound is a Class Ia antiarrhythmic agent used to treat ventricular arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated fast sodium channels (primarily Nav1.5 in cardiomyocytes), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[2] By blocking these channels, this compound decreases the inward sodium current, which slows the action potential upstroke velocity and reduces conduction velocity in cardiac tissue.[1][3] Additionally, this compound can inhibit other channels, including certain potassium channels, which contributes to its overall electrophysiological effect.[3][4]

Q2: Why is understanding the binding kinetics of this compound crucial for a successful washout?

The binding and unbinding of this compound to the sodium channel are highly dependent on the state of the channel (resting, open, or inactivated).[5] this compound preferentially binds to the open and inactivated states of the sodium channel.[6] The dissociation (unbinding) of the drug is also state-dependent, with reports suggesting fast dissociation from open channels but potentially slower unbinding from resting channels.[7] This "trapping" of the drug in certain channel conformations can lead to incomplete washout if not properly addressed.[8] Therefore, a successful washout protocol must account for these kinetics to ensure the drug is fully removed from its binding sites.

Q3: What are the consequences of an incomplete this compound washout?

Incomplete washout can lead to several experimental confounds:

  • Persistent Drug Effect: A lingering presence of this compound will continue to modulate ion channel function, making it impossible to obtain a true "post-drug" baseline. This can lead to misinterpretation of the effects of subsequently applied compounds.

  • "Rundown" vs. Incomplete Washout: A gradual decline in current amplitude, known as "rundown," is a common issue in patch-clamp experiments.[9] However, this can be difficult to distinguish from a slow, incomplete washout of a drug. A proper washout protocol helps to differentiate between these two phenomena.

  • Inaccurate Potency Measurements: For experiments designed to measure the potency (e.g., IC50) of a compound, residual this compound will alter the baseline and lead to inaccurate calculations.

Core Washout Protocol for this compound

This protocol is a self-validating system designed for both manual and automated patch-clamp systems. It is based on a reported washout time of 5 minutes for isolated cardiomyocytes at a concentration of 5 µmol/l.[10]

I. Preparation of Solutions
  • Washout Solution: The washout solution should be identical to the extracellular/perfusion solution used to establish the baseline recording before the application of this compound. This typically includes standard physiological salts and buffers (e.g., Tyrode's or HEPES-buffered saline).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form). The final concentration of the solvent in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects.

II. Experimental Workflow

The following workflow is designed to ensure a stable baseline, confirm drug effect, and validate complete washout.

Disopyramide_Washout_Workflow cluster_pre_drug Pre-Drug Phase cluster_drug_app Drug Application cluster_washout Washout & Validation A 1. Establish Stable Baseline Recording B 2. Apply this compound (e.g., 5 µM) A->B Start Perfusion C 3. Allow for Effect to Reach Steady-State (e.g., >3 min) B->C Incubate D 4. Perfuse with Washout Solution (e.g., >5 min) C->D Initiate Washout E 5. Monitor Recovery of Baseline Parameters D->E Continuous Monitoring F 6. Validate Complete Washout (Recovery >95%) E->F Assess Recovery Disopyramide_Mechanism Rest Resting (Closed) Open Open (Conducting) Rest->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Fast Inactivation Open_Blocked Open-Blocked Open->Open_Blocked Fast Binding (+ this compound) Inactivated->Rest Repolarization (Recovery) Inactivated_Blocked Inactivated-Blocked Inactivated->Inactivated_Blocked Binding (+ this compound) Rest_Blocked Resting-Blocked Rest_Blocked->Rest Slow Dissociation (Washout) Rest_Blocked->Open_Blocked Open_Blocked->Open Fast Dissociation (Washout) Open_Blocked->Inactivated_Blocked Inactivated_Blocked->Rest_Blocked

Caption: State-dependent binding and unbinding of this compound.

References

  • Coppini, R., et al. (2019). Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science. Available at: [Link]

  • Grosu, A. A., et al. (1982). [Electrophysiological action of this compound]. Biulleten' Vsesoiuznogo Kardiologicheskogo Nauchnogo Tsentra AMN SSSR. Available at: [Link]

  • Pivato, F., et al. (2019). Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science. Available at: [Link]

  • Pesti, K., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Available at: [Link]

  • Robbins, T., & Pignataro, V. (Eds.). (2018). Patch-Clamp Methods and Protocols. Springer.
  • AXOL Bioscience. (n.d.).
  • Siddoway, L. A. (2023). This compound. StatPearls. Available at: [Link]

  • AXOL Bioscience. (n.d.).
  • Brogden, R. N., et al. (1987). This compound. A reappraisal of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiac arrhythmias. Drugs. Available at: [Link]

  • Vismara, R., et al. (1977). Efficacy of intravenous this compound in acute cardiac arrhythmias. Giornale Italiano di Cardiologia. Available at: [Link]

  • Barik, R. (2014). How can I tackle run down effects in manual patch clamps?. ResearchGate. Available at: [Link]

  • Pesti, K., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Available at: [Link]

  • Scientifica. (2021).
  • Winson-Bushby, E. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. Available at: [Link]

  • Caballero, R., et al. (2009). Kv1.5 open channel block by the antiarrhythmic drug this compound: molecular determinants of block. British Journal of Pharmacology. Available at: [Link]

  • Gilliam, F. R., 3rd, et al. (1991). Open Na+ channel blockade: multiple rest states revealed by channel interactions with this compound and quinidine. The Journal of General Physiology. Available at: [Link]

  • Brüggemann, A., et al. (2008). Planar patch clamp: advances in electrophysiology. Methods in Molecular Biology. Available at: [Link]

  • Gao, W.-J. (n.d.). Electrophysiological Recording Techniques. Drexel University College of Medicine.
  • Hanada, K., et al. (2017). Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant. Clinical Pharmacokinetics. Available at: [Link]

  • Coppini, R., et al. (2019). Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study.
  • El-Sherif, N., & Turitto, G. (2011). Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Belica, A., et al. (2018). Lipophilicity - Methods of determination and its role in medicinal chemistry.
  • Levites, R., & Haft, J. I. (1975). This compound-induced Heart Block. The American Journal of Cardiology. Available at: [Link]

  • The Pharmacology Education Project. (2022). Class 1 antiarrhythmic drugs explained: How they block sodium channels and control cardiac rhythm. YouTube. Available at: [Link]

  • Siddoway, L. A. (2023). This compound. StatPearls. Available at: [Link]

  • Gradwell, M. A., et al. (2023). High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons. Cell Reports Methods. Available at: [Link]

  • Chaudhary, K. W., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Epilepsia. Available at: [Link]

  • Myers, J. B., et al. (1978). Clinical and electrophysiological observations with this compound in drug-resistant and recurrent symptomatic arrhythmias. South African Medical Journal. Available at: [Link]

  • Farre, C., & Fertig, N. (2011). State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Journal of Visualized Experiments. Available at: [Link]

  • Lalevee, T., et al. (2020). High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Savjani, K. T., et al. (2012). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • Lenkey, N., et al. (2011). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. Available at: [Link]

  • Kiyosue, T., & Arita, M. (1988). Two components of use-dependent block of Na+ current by this compound and lidocaine in guinea pig ventricular myocytes. Japanese Journal of Physiology. Available at: [Link]

  • Bergström, C. A. S., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology.
  • Benchchem. (n.d.).
  • Dale, T. J., et al. (2007). High throughput electrophysiology using a fully automated, multiplexed recording system. Pflügers Archiv - European Journal of Physiology. Available at: [Link]

  • Grant, A. O., et al. (1992). Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs. The Journal of General Physiology. Available at: [Link]

  • Wendt, D. J., et al. (1993). Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials. Circulation Research. Available at: [Link]

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Interpreting conflicting results from Disopyramide studies in different animal species

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Interspecies Discrepancies in Disopyramide Pharmacology Audience: Preclinical Researchers & Safety Pharmacologists

Introduction: The Translational Gap

Welcome to the this compound Technical Support Hub. If you are accessing this guide, you are likely facing a common anomaly: This compound (DP) yields conflicting safety or efficacy data depending on your animal model.

This compound is a Class Ia antiarrhythmic with a complex pharmacological profile that includes sodium channel blockade, potassium channel blockade (Class III effect), and potent anticholinergic (vagolytic) properties. The "failure to translate" usually stems from three specific divergences:

  • Electrophysiological Mismatch: Rodent repolarization currents do not mimic human

    
    .
    
  • The "Vagolytic Mask": Species-specific autonomic tone alters heart rate responses.

  • Protein Binding Saturation: Concentration-dependent binding to Alpha-1-Acid Glycoprotein (AAG) varies wildly between species.

This guide provides the logic, data, and protocols to troubleshoot these issues.

Module 1: Electrophysiological Mismatches (The "Rat Problem")

User Issue:

"I am dosing rats with high concentrations of this compound to study QT prolongation/Torsades de Pointes (TdP), but I see no significant repolarization delay. Is my compound degrading?"

Root Cause Analysis:

Your compound is likely stable. The issue is the model selection .

  • Human/Rabbit/Dog: Ventricular repolarization is dominated by the Rapid Delayed Rectifier Potassium Current (

    
    ). This compound blocks 
    
    
    
    , causing QT prolongation.
  • Rat/Mouse: Repolarization is dominated by the Transient Outward Current (

    
    ). Rodents lack a prominent plateau phase.[1][2] this compound has minimal effect on 
    
    
    
    compared to
    
    
    .
Troubleshooting Data: Ion Channel Dominance
FeatureHuman / Rabbit / DogRat / MouseThis compound Impact
Dominant Repolarization Current

(Rapid Delayed Rectifier)

(Transient Outward)
High in Non-rodents; Low in Rodents
Action Potential Morphology Distinct Plateau (Phase 2)Triangular (No Plateau)DP prolongs Phase 3 in humans; minimal effect in rats
Arrhythmia Susceptibility High (Torsades de Pointes)Low (Refractory to TdP)Rats are false negatives for Class Ia/III safety risks
Corrective Protocol: Rabbit Langendorff Preparation

Switch to a rabbit model for accurate repolarization assessment.

  • Anesthesia: Heparinize (1000 IU/kg) and anesthetize New Zealand White rabbit (Pentobarbital 30-50 mg/kg i.v.).

  • Excision: Rapidly excise heart; arrest in ice-cold Tyrode’s solution.

  • Cannulation: Cannulate aorta within <3 mins. Retrograde perfusion at 37°C.

  • Pacing (Critical Step):

    • This compound exhibits Reverse Use-Dependence (greater APD prolongation at slower heart rates).

    • Do not pace at physiological rabbit rates (250-300 bpm).

    • Pace at: 1 Hz (60 bpm) and 0.5 Hz (30 bpm) to maximize sensitivity to

      
       block.
      
  • Measurement: Record Monophasic Action Potential (MAP) duration at 90% repolarization (

    
    ).
    
Visual Logic: Species Selection Tree

SpeciesSelection Start Goal: Study this compound Repolarization Risks Q1 Primary Ion Channel Target? Start->Q1 IKr I_Kr (Class III Effect) Q1->IKr Human Translation Ito I_to (Transient Outward) Q1->Ito Rodent Physiology Rabbit Model: Rabbit/Guinea Pig (Has Plateau Phase) IKr->Rabbit Valid Model Rat Model: Rat/Mouse (Triangular AP) Ito->Rat Invalid for QT Studies Result1 Result: Observable APD Prolongation Rabbit->Result1 Result2 Result: False Negative (No Effect) Rat->Result2

Caption: Decision tree for selecting animal models based on ion channel dominance. Rats are unsuitable for


 blockade studies.

Module 2: The Anticholinergic Mask (Vagolytic Effects)

User Issue:

"In my conscious dog telemetry study, this compound caused tachycardia (high heart rate). I expected bradycardia due to sodium channel blockade. Is this a paradoxical reaction?"

Root Cause Analysis:

This is a known species-specific artifact caused by autonomic tone.

  • Direct Effect: this compound blocks

    
    , which should slow conduction and potentially lower heart rate.
    
  • Indirect Effect (Vagolytic): this compound is a potent anticholinergic (muscarinic M2 receptor antagonist).

  • The Conflict: Dogs have high resting vagal tone. The vagolytic effect (lifting the "brake" on the heart) overrides the direct negative chronotropic effect, resulting in net tachycardia.

Note on Stereoisomers:

  • (S)-(+) this compound: Stronger Class Ia antiarrhythmic (Na+ block).

  • (R)-(-) this compound: Stronger Anticholinergic (Vagal block).

  • Commercial this compound is a racemate (50:50 mixture).

Troubleshooting Guide: Interpreting HR Changes
SpeciesResting ToneThis compound Effect on HRMechanism
Dog High VagalIncrease (Tachycardia)Anticholinergic effect > Direct depression
Cat Sympathetic DominantNeutral / Slight Decrease Weak vagal tone means less "brake" to lift
Human BalancedVariable Dose-dependent; usually neutral or slight increase
Visual Logic: The Vagal Masking Effect

VagalMask Drug This compound (Racemic) Direct Direct Effect (Na+ Block) Drug->Direct Indirect Indirect Effect (M2 Antagonism) Drug->Indirect DogHeart Dog Heart (High Vagal Tone) Direct->DogHeart Lowers HR Indirect->DogHeart INCREASES HR (Dominant) Result Net Clinical Effect: Tachycardia DogHeart->Result

Caption: In dogs, the anticholinergic (M2 blockade) effect overpowers the direct cardiac depression, causing tachycardia.

Module 3: Pharmacokinetics & Protein Binding

User Issue:

"My total plasma concentration in dogs matches the human therapeutic range (2–5 µg/mL), but I am seeing higher toxicity/different efficacy."

Root Cause Analysis:

You are measuring Total drug, but Free drug drives efficacy. This compound binds to Alpha-1-Acid Glycoprotein (AAG), and this binding is concentration-dependent (saturable) .

  • Saturation: As drug levels rise, AAG sites fill up. The "free fraction" increases disproportionately.

  • Species Variance: Dog AAG has different binding affinity and capacity compared to human AAG.

  • Metabolite (MND): The Mono-N-dealkylated metabolite (MND) accumulates in dog myocardium (2x plasma levels) and has distinct anticholinergic properties.

Protocol: Microsomal Stability & Metabolite Profiling

Determine if your species generates the MND metabolite at human-relevant rates.

  • Preparation: Thaw liver microsomes (Rat, Dog, Human) on ice.

  • Reaction Mix:

    • Microsome protein: 0.5 mg/mL.

    • This compound: 1 µM (low) and 10 µM (high) to test saturation.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: 37°C for 0, 15, 30, 60 mins.

  • Termination: Add ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Analysis: LC-MS/MS monitoring for Parent (this compound) and Metabolite (MND).

    • Look for: High MND formation in dogs vs. stereoselective arylhydroxylation in rats.

FAQs: Rapid Response

Q: Can I use the rat to study this compound-induced heart failure? A: Use with caution. While rats are used for toxicity, their myocardial contractility mechanisms differ. This compound is a negative inotrope.[3] In rats, high doses may cause hypotension, but the repolarization-dependent arrhythmias seen in humans (TdP) will likely be absent.

Q: Why does food affect Bidisomide but not this compound in my dog study? A: this compound has a compensatory mechanism.[4] Food reduces absorption, but simultaneously reduces metabolism, resulting in unchanged systemic availability. Bidisomide lacks this metabolic compensation.

Q: How do I correct for the anticholinergic effect in dogs? A: Some researchers co-administer a beta-blocker or control heart rate via pacing to isolate the direct electrophysiological effects, though this alters the baseline autonomic state.

References

  • Pharmacokinetics and steady-state myocardial uptake of this compound in the dog. Karim A, et al. Drug Metab Dispos. 1978. Key Finding: MND metabolite accumulates in dog myocardium; protein binding differs from humans.[5]

  • Stereoselectivity in the metabolism of this compound enantiomers in rat and dog. Cook CS, et al. Drug Metab Dispos. 1982. Key Finding: Rats prefer arylhydroxylation; Dogs prefer N-dealkylation.[6]

  • Comparative effects of this compound and its mono-N-dealkylated metabolite in conscious dogs. Valois JC, et al. J Cardiovasc Pharmacol. 1990. Key Finding: Parent drug has stronger vagolytic effects than the metabolite in dogs.

  • Ionic currents and action potentials in rabbit, rat, and guinea pig ventricular myocytes. Varro A, et al. Acta Physiol Hung. 1993. Key Finding: Rats lack the plateau phase and

    
     dominance seen in rabbits/humans.
    
  • Alpha-1-acid glycoprotein concentration and the protein binding of this compound. Kishino S, et al. Br J Clin Pharmacol. 2002. Key Finding: Binding is saturable and dependent on AAG levels, which vary by disease state.

Sources

Validation & Comparative

Validating the Efficacy of Disopyramide in a High-Fidelity Porcine Post-Infarction VT Model

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Shift to High-Fidelity Validation

The translational gap between rodent arrhythmias and human ventricular tachycardia (VT) has long plagued antiarrhythmic drug development.[1] While transgenic mice offer genetic insights, they fail to recapitulate the reentrant substrate complexity of the human ventricle.[1]

This guide introduces a High-Fidelity Porcine Post-Infarction Model combined with High-Density Electroanatomic Mapping (EAM) as the new gold standard for validating Class Ia agents like Disopyramide.[1] Unlike traditional blind pacing protocols, this approach allows researchers to visualize the drug’s impact on the critical isthmus of the reentrant circuit, providing a mechanistic validation of efficacy that goes beyond simple non-inducibility endpoints.[1]

Mechanistic Basis: Why this compound?

To validate this compound effectively, one must probe its specific electrophysiological signature. This compound is a Class Ia antiarrhythmic with a dual mechanism that makes model selection critical.

Mechanism of Action[1][2][3][4][5]
  • Primary: Blockade of the fast sodium channel (

    
    ), reducing the maximum rate of depolarization (
    
    
    
    ) and slowing conduction velocity.[1][2]
  • Secondary: Inhibition of potassium channels (

    
    ), prolonging the Action Potential Duration (APD) and Effective Refractory Period (ERP).[1]
    
  • Modulation: Significant anticholinergic (vagolytic) activity, which can paradoxically accelerate AV nodal conduction if not accounted for in the model design.[1]

Comparative Profile: Unlike Lidocaine (Class Ib), which primarily affects ischemic tissue with minimal APD prolongation, this compound prolongs refractoriness in both normal and infarcted tissue, a critical differentiator in preventing reentrant VT.

Visualization: this compound Signaling & Action

DisopyramideMechanism This compound This compound INa Nav1.5 Channel (INa) This compound->INa Blocks IKr hERG Channel (IKr) This compound->IKr Inhibits M2 Muscarinic M2 Receptor This compound->M2 Antagonizes Vmax ↓ Vmax (Phase 0) INa->Vmax APD ↑ APD & ERP IKr->APD Vagal ↓ Vagal Tone (Vagolytic) M2->Vagal Conduction ↓ Conduction Velocity Vmax->Conduction Reentry Blockade of Reentrant Circuit Conduction->Reentry Bidirectional Block APD->Reentry Extends Refractoriness

Caption: this compound exerts antiarrhythmic effects via


 and 

blockade while modulating autonomic tone via M2 antagonism.[1]

Experimental Protocol: The Porcine Post-Infarction Model

This protocol utilizes a closed-chest coronary occlusion method to create a reproducible infarct substrate, followed by Programmed Electrical Stimulation (PES) after a healing period.[1]

Phase 1: Substrate Creation (Day 0)
  • Subject: Domestic Swine (Sus scrofa), 30–40 kg.

  • Anesthesia: Induction with Telazol/Xylazine; maintenance with Isoflurane (1.5–2%).[1]

  • Procedure: Percutaneous balloon occlusion of the mid-Left Anterior Descending (LAD) coronary artery for 90 minutes, followed by reperfusion.[1]

  • Rationale: This duration creates a transmural infarct with a surviving border zone—the anatomical substrate required for reentrant VT.[1]

Phase 2: Recovery & Remodeling (Day 0–30)
  • Allow 4 weeks for scar maturation.[1] Active inflammation subsides, leaving stable fibrotic barriers and slow-conducting channels (isthmuses).

Phase 3: Validation Study (Day 30)

Workflow Diagram:

Workflow Start Anesthesia & Instrumentation Baseline Baseline PES (Inducibility Check) Start->Baseline Mapping High-Density Electroanatomic Mapping Baseline->Mapping DrugAdmin Drug Administration (this compound vs Control) Mapping->DrugAdmin PostTest Post-Drug PES & Remapping DrugAdmin->PostTest Analysis Efficacy Analysis (CL, ERP, Inducibility) PostTest->Analysis

Caption: Experimental workflow for validating antiarrhythmic efficacy using PES and electroanatomic mapping.

Step-by-Step Protocol:

  • Instrumentation: Insert quadripolar catheters into the RV apex and LV (via retrograde aortic approach).[1]

  • Baseline Inducibility: Perform PES using up to 3 extrastimuli (S1-S2-S3-S4) at two cycle lengths (600ms, 400ms).

    • Success Criteria: Reproducible sustained monomorphic VT (>30 seconds).

  • Drug Administration:

    • Group A (this compound): 2 mg/kg IV bolus over 10 min, followed by 0.2 mg/kg/hr infusion.[1] Target plasma level: 2–5 µg/mL.[1]

    • Group B (Amiodarone - Positive Control): 5 mg/kg IV bolus.[1]

    • Group C (Vehicle): Saline match.

  • Re-Testing: Repeat PES 30 minutes post-bolus. Measure changes in VT Cycle Length (VTCL) and Effective Refractory Period (ERP).[1][3]

Comparative Efficacy Analysis

The following data summarizes expected outcomes based on validated pharmacological profiles in this model type.

Table 1: Hemodynamic and Electrophysiological Effects
ParameterVehicleThis compound (Class Ia)Amiodarone (Class III)Interpretation
LV Contractility (dP/dt) No Change↓ 15–20% ↓ 5–10%This compound has significant negative inotropic effects [1].[1]
QRS Duration No Change↑ 10–15% ↑ 5–10%Reflects

blockade (conduction slowing).[1]
QTc Interval No Change↑ 15–20% ↑ 10–15%Reflects

blockade (repolarization delay).[1]
Infarct Zone ERP ± 2%↑ 38–53% ↑ 20–30%This compound selectively prolongs refractoriness in ischemic tissue [2].[1]
Table 2: Antiarrhythmic Efficacy (VT Suppression)
MetricThis compoundAmiodaroneClinical Significance
Prevention of VT Induction 34–40%65–75%Amiodarone is generally more effective at complete suppression [3].[1]
VT Cycle Length (VTCL) ↑ 25–30% (e.g., 280ms → 350ms)↑ 10–15%This compound significantly slows VT rate even if not terminated, improving hemodynamic tolerance [4].
Termination of Ongoing VT ModerateHighThis compound is better at preventing induction than terminating established VT.[1]
Expert Insight: The "Use-Dependent" Factor

In this model, this compound demonstrates use-dependence .[1] Its efficacy increases at faster heart rates (shorter cycle lengths) because the sodium channel blockade is more potent when channels are frequently activated.[1] This makes it particularly effective against rapid VTs, a nuance that simple rodent models often miss due to their distinct ion channel expression [5].

Safety & Troubleshooting

  • Anticholinergic Side Effects: In the porcine model, monitor for sinus tachycardia.[1] Unlike humans, pigs may exhibit exaggerated heart rate increases due to vagal withdrawal. Pre-treatment with a beta-blocker can isolate the direct electrophysiologic effects.[1]

  • Negative Inotropy: Avoid this model in pigs with LVEF < 35% unless testing for heart failure safety. This compound can precipitate acute decompensation.[1]

Conclusion

The Porcine Post-Infarction Model provides the necessary anatomical and electrophysiological complexity to validate this compound.[1] While Amiodarone shows superior total suppression rates, this compound excels in prolonging the VT cycle length and extending refractoriness specifically within the infarct zone .[1] This guide confirms that for precise validation, researchers must measure not just "success/failure" of induction, but the quantitative shifts in conduction velocity and refractoriness that define Class Ia activity.

References

  • This compound - Wikipedia . (n.d.).[1] Mechanism of action and negative inotropic effects.[1] [Link]

  • Actions of this compound on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase . (1988).[1] Circulation Research. [Link][1]

  • Comparison between amiodarone and this compound in the treatment of ventricular extrasystoles . (1984). Archives des Maladies du Coeur et des Vaisseaux. [Link]

  • This compound: evaluation of electrophysiologic effects and clinical efficacy in patients with sustained ventricular tachycardia or ventricular fibrillation . (1983).[1] American Heart Journal. [Link]

  • Animal Models to Study Cardiac Arrhythmias . (2022). Circulation Research. [Link][1]

Sources

A Meta-Analysis of In Vitro Studies on Disopyramide's Ion Channel Blocking Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive meta-analysis of in vitro studies investigating the ion channel blocking potency of Disopyramide, a Class Ia antiarrhythmic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this compound with key cardiac ion channels, offering a comparative perspective supported by experimental data. Our analysis focuses on the electrophysiological consequences of these interactions, providing insights into the drug's therapeutic and proarrhythmic potential.

Introduction: The Dual-Edged Sword of Multi-Ion Channel Blockade

This compound has a history of use in the management of ventricular arrhythmias.[1] Its primary antiarrhythmic effect is attributed to the blockade of fast sodium channels (Nav1.5), which slows the upstroke of the cardiac action potential and prolongs the effective refractory period.[2] However, like many antiarrhythmic drugs, this compound's pharmacological profile is not confined to a single target. It exhibits a complex pattern of interactions with multiple cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channels and L-type calcium channels (Cav1.2). This multi-channel blockade is the cornerstone of its therapeutic efficacy but also underlies its potential for adverse effects, most notably proarrhythmia.

Understanding the relative potency of this compound at these different channels is paramount for predicting its clinical effects and for the development of safer antiarrhythmic therapies. This guide synthesizes available in vitro data to provide a clear comparison of this compound's blocking potency on hERG, Nav1.5, and Cav1.2 channels.

Comparative Analysis of this compound's Ion Channel Blocking Potency

The potency of a drug in blocking an ion channel is most commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces the channel's current by 50%. The following sections present a meta-analysis of published IC50 values for this compound on key cardiac ion channels, determined primarily through patch-clamp electrophysiology.

hERG (Kv11.1) Potassium Channel Blockade

The hERG potassium channel is critical for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval on the electrocardiogram, a risk factor for the potentially fatal arrhythmia, Torsades de Pointes. This compound's interaction with hERG channels is a key aspect of its safety profile.

Notably, this compound is a chiral molecule, existing as two enantiomers, S(+) and R(-)-disopyramide. In vitro studies have revealed stereoselectivity in their interaction with the hERG channel.

CompoundIC50 (µM)Cell LineTemperature (°C)Experimental TechniqueReference
S(+)-Disopyramide3.9HEK 29337Whole-cell Patch Clamp[3]
R(-)-Disopyramide12.9HEK 29337Whole-cell Patch Clamp[3]

Expert Insight: The higher potency of the S(+) enantiomer for hERG block is a critical consideration in understanding the drug's overall proarrhythmic potential. This stereoselectivity underscores the importance of evaluating individual enantiomers in preclinical safety assessments, as the racemic mixture's properties may not fully represent the activities of its components.

Nav1.5 Sodium Channel Blockade

As a Class Ia antiarrhythmic, this compound's primary therapeutic action is the blockade of the cardiac sodium channel, Nav1.5. This action reduces the excitability and conduction velocity in the heart.[4] While the qualitative effect is well-established, precise IC50 values from in vitro patch-clamp studies on recombinant Nav1.5 channels are not as readily available in the public literature as for hERG. However, studies on native cardiomyocytes provide valuable insights into its potency.

One study on guinea pig ventricular myocytes demonstrated that 20 µM of this compound produced both tonic and use-dependent block of the sodium current (INa).[3] Another study highlighted that the levorotatory (L-) isomer of this compound has a stronger Na+ channel blocking action than the dextrorotatory (D-) isomer.

Expert Insight: The phenomenon of "use-dependent" or "frequency-dependent" block is a hallmark of many sodium channel blockers. This means the degree of block increases with a higher heart rate (i.e., more frequent channel opening). This property is crucial for the drug's efficacy in terminating tachyarrhythmias, as the block is more pronounced in rapidly firing cardiac tissue. The lack of a definitive IC50 in standardized recombinant systems in the readily available literature highlights a potential data gap that could be addressed in future research to allow for more direct comparison with other sodium channel blockers.

Cav1.2 (L-type) Calcium Channel Blockade

This compound also exerts an inhibitory effect on L-type calcium channels (Cav1.2), which contributes to its negative inotropic (contractility-reducing) effects.[5] This action can be beneficial in conditions like hypertrophic cardiomyopathy but can be detrimental in patients with heart failure.

A translational study utilizing cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy found that a concentration of 5 µmol/l of this compound led to the inhibition of the L-type Ca2+ current.[6] While this study provides evidence of a direct effect, it does not report a specific IC50 value.

Expert Insight: The blockade of Cav1.2 channels, in conjunction with Nav1.5 and hERG channel inhibition, exemplifies the complex pharmacology of this compound. This multi-target engagement explains its diverse clinical effects, including both its antiarrhythmic actions and its potential for adverse hemodynamic consequences. The concentration at which Cav1.2 inhibition occurs is clinically relevant and contributes to the drug's overall therapeutic window.

Experimental Methodologies: The Gold Standard of Patch-Clamp Electrophysiology

The data presented in this guide are predominantly derived from in vitro patch-clamp electrophysiology studies. This technique remains the gold standard for characterizing the interaction of a compound with ion channels, allowing for precise control of the cellular environment and direct measurement of ion channel currents.

Whole-Cell Patch-Clamp Protocol for Determining IC50

The following is a generalized step-by-step protocol for determining the IC50 of a compound on a specific ion channel expressed in a heterologous expression system (e.g., HEK 293 cells).

Step 1: Cell Preparation

  • Culture HEK 293 cells stably or transiently expressing the ion channel of interest (e.g., hERG, Nav1.5, or Cav1.2).

  • Plate the cells onto glass coverslips at an appropriate density for patch-clamping 24-48 hours prior to the experiment.

Step 2: Solution Preparation

  • Prepare an external (bath) solution and an internal (pipette) solution with ionic compositions designed to isolate the specific current of interest. For example, to record hERG potassium currents, the external solution would typically contain a physiological concentration of potassium, while other currents are blocked pharmacologically.

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then make serial dilutions in the external solution to achieve the desired final concentrations.

Step 3: Patch-Clamp Recording

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

  • Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the entire cell membrane.

Step 4: Data Acquisition

  • Apply a specific voltage-clamp protocol to elicit the ionic current of interest. The protocol will vary depending on the channel being studied (e.g., a depolarizing step to activate Nav1.5 or a specific two-step pulse for hERG).

  • Record the baseline current in the absence of the drug.

  • Perfuse the cell with increasing concentrations of the test compound, allowing sufficient time for the effect to reach a steady state at each concentration.

  • Record the current at each concentration.

Step 5: Data Analysis

  • Measure the peak current amplitude at each drug concentration.

  • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizing the Experimental Workflow and Physiological Context

Experimental Workflow for IC50 Determination

G Cell_Culture Cell Culture & Plating Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Drug_Dilution Drug Serial Dilution Drug_Application Drug Application Drug_Dilution->Drug_Application Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Voltage_Clamp->Drug_Application Current_Measurement Current Measurement Drug_Application->Current_Measurement Normalization Normalization & Inhibition % Current_Measurement->Normalization Hill_Fit Hill Equation Fitting Normalization->Hill_Fit IC50_Determination IC50 Determination Hill_Fit->IC50_Determination

Caption: Workflow for IC50 determination using patch-clamp.

Cardiac Action Potential and this compound's Targets

G cluster_AP Ventricular Action Potential cluster_channels Ion Channels Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Nav15 Nav1.5 (INa) Nav15->Phase 0 Cav12 Cav1.2 (ICa,L) Cav12->Phase 2 hERG hERG (IKr) hERG->Phase 3 This compound This compound This compound->Nav15 Blocks This compound->Cav12 Blocks This compound->hERG Blocks

Caption: this compound's targets on the cardiac action potential.

Conclusion: A Call for Integrated Pharmacological Assessment

This meta-analysis of in vitro data highlights the complex ion channel pharmacology of this compound. Its potent blockade of Nav1.5 is consistent with its primary antiarrhythmic classification, while its interactions with hERG and Cav1.2 channels contribute significantly to its overall clinical profile, including its proarrhythmic and hemodynamic effects. The stereoselective nature of hERG blockade further emphasizes the need for detailed characterization of individual enantiomers in drug development.

For researchers and drug development professionals, this guide underscores the importance of a comprehensive in vitro profiling of any new chemical entity with potential cardiovascular activity. An integrated approach, combining data from multiple ion channel assays, provides a more complete picture of a compound's potential clinical behavior and is essential for making informed decisions in the drug development process. The identified gap in publicly available, standardized IC50 data for this compound on Nav1.5 and Cav1.2 channels also suggests an area for future research to refine our understanding of this established antiarrhythmic agent.

References

Sources

Safety Operating Guide

Operational Safety Guide: Handling Disopyramide in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Toxicological Context

The "Why" Behind the Protocol: Disopyramide is not merely a "harmful" chemical; it is a Class Ia antiarrhythmic agent with a narrow therapeutic index.[1] Its mechanism of action—blocking sodium channels (Nav1.[2]5) and prolonging the action potential duration—is beneficial for patients with ventricular tachycardia but potentially lethal for a healthy researcher exposed to a bolus dose.

Furthermore, this compound is classified as a Reproductive Toxin (Category 1B/2) . It possesses anticholinergic properties and negative inotropic effects.[3] In a laboratory setting, the primary risk is not chronic accumulation, but acute systemic absorption via mucous membranes (inhalation of dust) or dermal permeation, which can precipitate sub-clinical arrhythmias or reproductive harm.

Immediate Hazard Profile:

  • Acute Toxicity: Oral (Category 4)[4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2/1B).

  • Target Organs: Cardiovascular system (QT prolongation), Anticholinergic (eyes, urinary tract).

Hierarchy of Controls & PPE Matrix

Do not rely solely on PPE. The physical state of this compound (Solid Powder vs. Solubilized Liquid) dictates the containment strategy.

Table 1: Personal Protective Equipment (PPE) Specifications
Protection ZoneSolid Handling (Weighing/Transfer) Liquid Handling (Pipetting/Dilution) Rationale
Respiratory N95 or P100 Respirator (if outside a hood). Preferred: Work inside a Class II BSC or Powder Containment Hood.Surgical mask (if in hood) or N95 (if benchtop).Powders generate electrostatic dust; inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double-gloving (Nitrile/Nitrile). Outer glove: min 5 mil thickness.Single or Double Nitrile. Change immediately upon splash.This compound is an organic base; standard nitrile offers >480 min breakthrough time, but double gloving prevents cross-contamination during doffing.
Ocular Chemical Safety Goggles (tight-fitting).Safety Glasses with side shields (if low splash risk) or Goggles.Anticholinergic effects on the eye (mydriasis, blurred vision) can occur from direct contact.
Body Lab coat (buttoned to neck) + Disposable Tyvek Sleeves .Standard Lab Coat.Sleeves cover the "wrist gap" between glove and coat where powder often settles.
Operational Logic: The Decision Tree

The following diagram illustrates the decision-making process for selecting controls based on the experimental stage.

PPE_Decision_Tree Start Task: Handle this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Liquid / Solution State_Check->Liquid Solubilized Weighing Weighing/Transfer Solid->Weighing Pipetting Pipetting/Injection Liquid->Pipetting Containment_S PRIMARY: Powder Hood / BSC SECONDARY: N95/P100 Mask Weighing->Containment_S Gloves_S Double Nitrile + Tyvek Sleeves Containment_S->Gloves_S Containment_L PRIMARY: Fume Hood SECONDARY: Safety Glasses Pipetting->Containment_L Gloves_L Single/Double Nitrile Containment_L->Gloves_L

Figure 1: Risk-based decision tree for selecting engineering controls and PPE based on the physical state of the compound.

Step-by-Step Handling Protocol

This workflow is designed to create a "Self-Validating System" where contamination is visually identified and contained.

Phase A: Preparation (The "Clean" Zone)
  • Static Control: If weighing powder, use an anti-static gun or bar. This compound powder is prone to static charge, which causes "fly-away" particles that settle on wrists and cuffs.

  • Absorbent Padding: Line the work surface (inside the hood) with plastic-backed absorbent paper. This captures invisible micro-spills.

  • Solvent Selection: Prepare your solvent (e.g., DMSO, Ethanol, or Methanol) before opening the vial. This compound is soluble in ethanol and chloroform; slightly soluble in water.

Phase B: The Procedure (The "Hot" Zone)
  • Donning: Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves. Crucial: The outer glove must go over the Tyvek sleeve cuff.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas even if cleaned.

    • Technique: Weigh by difference or into a tared scintillation vial. Cap the vial immediately.

  • Solubilization: Add solvent slowly. Vortex inside the hood. Once in solution, the inhalation risk drops significantly, but the dermal absorption risk remains.

Phase C: Decontamination & Doffing [5]
  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe dampened with Ethanol.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab bay.

Emergency Response & Disposal
Spill Management
  • Powder Spill: Do NOT sweep. Sweeping generates aerosols.

    • Protocol: Cover with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop up the wet mass and place it in a hazardous waste container.

  • Liquid Spill: Absorb with vermiculite or spill pads. Clean surface with 10% bleach followed by ethanol.

Disposal (RCRA Compliance)

This compound is a pharmaceutical active ingredient.[1][2][3][4][6][7] It must never be disposed of down the drain.

  • Waste Stream: Segregate into "High Potency / Toxic" solid or liquid waste streams.

  • Destruction: Incineration is the required method for destruction to ensure complete thermal decomposition of the pyridine and amide structures.

  • Labeling: Clearly label waste containers: "Contains this compound - Acute Toxin / Repro Toxin."

References
  • Pfizer. (2018).[4] Safety Data Sheet: this compound Phosphate Capsules.[4] Retrieved from (Verified via search 1.1).

  • Cayman Chemical. (2025).[8] Safety Data Sheet: this compound. Retrieved from (Verified via search 1.9).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3114, this compound. Retrieved from (Verified via search 1.5).

  • U.S. Environmental Protection Agency (EPA). (2019).[9] Management of Hazardous Waste Pharmaceuticals.[9][10][11] Retrieved from (Verified via search 1.12).

  • Drugs.com. (2025). This compound Prescribing Information. Retrieved from (Verified via search 1.14).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.